1-Bromo-2,4-dichloro-5-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dichloro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMAWQXVPKKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681498 | |
| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65001-80-1 | |
| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65001-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4-dichloro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-5-nitrobenzene: Properties, Reactivity, and Applications
This guide provides an in-depth analysis of 1-Bromo-2,4-dichloro-5-nitrobenzene, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explore the causality behind the compound's chemical behavior, its reactivity, and its practical applications in complex molecular synthesis.
Core Molecular Identity and Physicochemical Characteristics
This compound, identified by CAS Number 65001-80-1, is a polysubstituted aromatic compound.[1][2] Its structure is characterized by a benzene ring functionalized with three distinct electron-withdrawing groups: one nitro group and three halogens. This specific substitution pattern is not accidental; it is engineered to impart a unique and highly useful reactivity profile.
Caption: 2D Structure of this compound.
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 65001-80-1 | [1][2] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1][2] |
| Molecular Weight | 270.9 g/mol | [1][2] |
| Melting Point | 69 °C | [3] |
| Appearance | Crystalline solid (typically yellow) | [4] |
| Storage | Sealed in a dry place at room temperature | [1][2] |
The Science of Reactivity: A Mechanistic Perspective
The synthetic utility of this compound stems directly from the electronic interplay of its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M or -R) effects. This deactivates the benzene ring towards electrophilic substitution but, critically, activates it for Nucleophilic Aromatic Substitution (SNAr) .
The SNAr mechanism is the cornerstone of this molecule's reactivity. The electron-withdrawing nitro group strongly acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring.[5][6] This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group, as the negative charge can be delocalized onto the nitro group itself.[5][6]
In the structure of this compound:
-
The bromine atom at C1 is ortho to the nitro group.
-
The chlorine atom at C4 is para to the nitro group.
-
The chlorine atom at C2 is meta to the nitro group.
This configuration renders the halogens at the C1 and C4 positions highly susceptible to displacement by nucleophiles. The halogen at the C2 position is significantly less reactive towards SNAr because it lacks the direct resonance stabilization from the nitro group.[5]
Caption: Generalized workflow of the SNAr mechanism.
From a practical standpoint, a chemist can selectively target the C1 or C4 positions. The choice of which halogen is displaced first can depend on several factors, including the nature of the nucleophile, reaction conditions (temperature, solvent), and the intrinsic leaving group ability of bromide versus chloride. Generally, bromide is a better leaving group than chloride.
Application in Synthesis: A Representative Workflow
This molecule is a versatile building block for constructing more complex aromatic compounds, particularly in the synthesis of agrochemicals and pharmaceuticals.[7] Its ability to undergo sequential SNAr reactions allows for the controlled, regioselective introduction of different functional groups. For instance, related bromochloronitrobenzenes are used to synthesize novel benzenesulfonamides and diindolocarbazoles, which have applications as cell cycle inhibitors and in organic electronics, respectively.[4]
Below is a representative, field-proven protocol for a typical SNAr reaction, illustrating how this substrate might be used in a laboratory setting.
Experiment: Synthesis of a Substituted Aniline Derivative
Objective: To displace the para-chloro group with a primary amine.
Methodology:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly if the chosen nucleophile or base is sensitive.
-
-
Reagent Charging: To the flask, add this compound (1.0 eq), the desired primary amine (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq). Add anhydrous Dimethylformamide (DMF) as the solvent.
-
Causality: DMF is a polar aprotic solvent, which effectively solvates the potassium cation but poorly solvates the carbonate anion, enhancing its basicity. The base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction. A slight excess of the amine ensures the complete consumption of the limiting substrate.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. Reaction monitoring is a self-validating step, ensuring the reaction proceeds to completion and preventing the formation of byproducts due to prolonged heating.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product. Filter the solid, wash it with water to remove inorganic salts, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Causality: The product is typically a non-polar organic solid, making it insoluble in water. This "crashing out" procedure is an efficient first step of purification.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.
-
Causality: Purification is essential to achieve the high purity required for subsequent synthetic steps or final product specifications in drug development.
-
Safety, Handling, and Storage
As with any halogenated nitroaromatic compound, this compound must be handled with care. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, analogous compounds exhibit a consistent hazard profile.[8][9]
Core Hazard Profile (based on related compounds):
-
Eye Irritation: Causes serious eye irritation (H319).[8][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[8][10]
Recommended Handling Procedures:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage and Stability:
-
The product is chemically stable under standard ambient conditions (room temperature).[11]
-
Store in a tightly closed container in a dry, well-ventilated area.[1]
-
Avoid strong heating, as this can lead to decomposition.[11]
Conclusion
This compound is more than just a chemical; it is a precisely designed tool for synthetic chemists. Its value lies in the predictable and controllable reactivity conferred by its unique substitution pattern. The powerful activating effect of the nitro group on the ortho- and para-positioned halogens makes it an excellent substrate for SNAr reactions, enabling the strategic construction of complex, polysubstituted aromatic molecules. Understanding the mechanistic principles behind its reactivity allows researchers and drug development professionals to leverage this compound to its full potential, paving the way for the discovery and synthesis of novel chemical entities.
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. This compound [myskinrecipes.com]
- 8. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
This guide provides a comprehensive overview of the synthetic pathway for 1-bromo-2,4-dichloro-5-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product.
Introduction and Strategic Importance
This compound, with the CAS Number 65001-80-1, is a halogenated nitroaromatic compound.[1] Its molecular structure, featuring a combination of electron-withdrawing and directing groups, makes it a versatile building block for the synthesis of more complex molecules. The presence of bromo, chloro, and nitro functionalities on the benzene ring allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group. These reactions are pivotal in the synthesis of bioactive compounds.[2]
The strategic selection of a synthesis pathway is paramount to ensure high yield, purity, and cost-effectiveness. A retrosynthetic analysis suggests two primary approaches: the bromination of a dichloronitrobenzene precursor or the nitration of a bromodichlorobenzene precursor. A thorough understanding of electrophilic aromatic substitution and the directing effects of the existing substituents is crucial in determining the most viable route.
The Chosen Synthetic Pathway: Bromination of 2,4-Dichloronitrobenzene
The recommended and most logical pathway for the synthesis of this compound is the direct bromination of 2,4-dichloronitrobenzene. This route is favored due to its high predicted regioselectivity, which simplifies the purification process and maximizes the yield of the desired product.
Rationale and Mechanistic Insights
The choice of this pathway is grounded in the principles of electrophilic aromatic substitution. The substituents on the benzene ring dictate the position of the incoming electrophile. In the case of 2,4-dichloronitrobenzene, we have:
-
Two Chloro Groups (-Cl): These are ortho-, para-directing and deactivating groups.[3] The chloro group at the 2-position directs incoming electrophiles to the 1- (already substituted), 3-, and 5-positions. The chloro group at the 4-position directs to the 3- and 5-positions.
-
One Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group.[4] The nitro group at the 1-position (or 5-position) directs incoming electrophiles to the 3- and 5-positions.
As illustrated in the diagram below, all three substituents cooperatively direct the incoming electrophile (in this case, the bromonium ion, Br⁺) to the 3- and 5-positions. The 5-position is sterically less hindered than the 3-position, which is situated between two chloro atoms. Consequently, the bromination of 2,4-dichloronitrobenzene is expected to predominantly yield this compound.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,4-dichloronitrobenzene.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 19.2 g (0.1 mol) |
| Bromine | Br₂ | 159.81 | 17.6 g (0.11 mol) |
| Iron(III) bromide | FeBr₃ | 295.56 | 2.96 g (0.01 mol) |
| Carbon tetrachloride | CCl₄ | 153.82 | 100 mL |
| 10% Sodium bisulfite solution | NaHSO₃ | 104.06 | As needed |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 2,4-dichloronitrobenzene (19.2 g, 0.1 mol) and carbon tetrachloride (100 mL).
-
Catalyst Addition: To the stirred solution, carefully add anhydrous iron(III) bromide (2.96 g, 0.01 mol).
-
Bromine Addition: Dissolve bromine (17.6 g, 0.11 mol) in a small amount of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 30-60 minutes at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Quenching: Add a 10% sodium bisulfite solution dropwise with stirring until the red-brown color of excess bromine disappears.
-
Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a solid.
Visualization of the Experimental Workflow
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct signals for the six carbon atoms of the benzene ring.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the C-Br, C-Cl, and NO₂ functional groups should be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (270.9 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[5]
-
Safety Considerations
-
2,4-Dichloronitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All manipulations should be carried out in a well-ventilated fume hood.
-
Carbon Tetrachloride: This is a toxic and carcinogenic solvent. Its use should be minimized, and it should be handled with extreme care in a fume hood.
-
Hydrogen Bromide (HBr): HBr gas is a corrosive byproduct of the reaction. The reaction should be equipped with a gas trap containing a sodium hydroxide solution to neutralize the evolved HBr.
Conclusion
The synthesis of this compound via the electrophilic bromination of 2,4-dichloronitrobenzene is a robust and regioselective method. A thorough understanding of the directing effects of the substituents on the aromatic ring is key to designing an efficient synthesis. The provided experimental protocol, when executed with appropriate safety precautions, offers a reliable method for obtaining this valuable synthetic intermediate for applications in pharmaceutical and agrochemical research and development.
References
1-Bromo-2,4-dichloro-5-nitrobenzene molecular structure
An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-5-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound of interest to researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its molecular architecture, physicochemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights into its handling and application.
Molecular Structure and Physicochemical Profile
This compound (C₆H₂BrCl₂NO₂) is a derivative of benzene featuring five substituents: one bromine atom, two chlorine atoms, and a nitro group. The specific arrangement of these groups on the aromatic ring dictates its unique chemical and physical properties.
The formal IUPAC name for this compound is This compound . Its structure is characterized by the following substitution pattern:
-
Position 1: Bromo (-Br)
-
Position 2: Chloro (-Cl)
-
Position 4: Chloro (-Cl)
-
Position 5: Nitro (-NO₂)
This arrangement leaves two unsubstituted positions on the benzene ring, occupied by hydrogen atoms at positions 3 and 6.
Caption: 2D Molecular Structure of this compound.
The presence of multiple electron-withdrawing groups (EWG) — one nitro and three halogens — renders the aromatic ring electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity, which will be discussed in Section 3.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source |
| CAS Number | 65001-80-1 | [1] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | N/A |
| Molecular Weight | 270.89 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | Not specified; related compounds melt in the 60-80°C range | [3] |
| Boiling Point | Not specified; high due to molecular weight and polarity | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, methanol | [3] |
Synthesis Pathway: Electrophilic Nitration
The most logical and industrially scalable synthesis of this compound involves the electrophilic nitration of a suitable precursor, 1-bromo-2,4-dichlorobenzene. The directing effects of the existing halogen substituents guide the incoming nitronium ion (NO₂⁺). Halogens are ortho-, para-directing; however, the steric hindrance from the bromine at position 1 and the chlorine at position 2 makes substitution at position 3 less favorable. The most activated and sterically accessible position is C-5, para to the bromine and ortho to the C-4 chlorine, leading to the desired product.
The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion in situ.[4][5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure adapted from established methods for the nitration of halogenated benzenes.[5]
Materials:
-
1-Bromo-2,4-dichlorobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C. This exothermic step must be performed with caution in a fume hood.
-
Substrate Addition: Once the nitrating mixture has cooled back to 0-5°C, begin the dropwise addition of 1-bromo-2,4-dichlorobenzene. The rate of addition should be controlled to keep the internal reaction temperature between 5-15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product and characterize it using melting point analysis, NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Electronic Structure
The reactivity of the this compound ring is dominated by the strong electron-withdrawing nature of the nitro group via both inductive (-I) and resonance (-M) effects.[6] The halogens also withdraw electron density inductively. This cumulative effect makes the aromatic ring highly electron-deficient (π-deficient).
Key Reactivity Insights:
-
Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amines). The positions ortho and para to the nitro group (C-4, C-6, and C-2) are most activated. A nucleophile could potentially displace one of the chlorine atoms, with the C-4 chloro being a likely target due to its para-relationship with the nitro group, which allows for the stabilization of the Meisenheimer intermediate.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for synthesizing the corresponding aniline derivative, 5-bromo-2,4-dichloroaniline, a valuable building block for pharmaceuticals and dyes.
-
Resistance to Electrophilic Substitution: The heavily deactivated ring is highly resistant to further electrophilic aromatic substitution reactions. Forcing conditions would be required for any such transformation.
Spectroscopic Characterization
The molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on spectroscopic properties.[7]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). One singlet for the proton at C-6 and another singlet for the proton at C-3. The proton at C-6, being ortho to the strongly withdrawing nitro group, is expected to appear further downfield. |
| ¹³C NMR | Six distinct signals are expected for the six aromatic carbons. The carbon atoms attached to the electronegative substituents (C-1, C-2, C-4, C-5) will be significantly deshielded. The C-5 carbon, bonded to the nitro group, will be one of the most downfield signals. |
| IR Spectroscopy | - N-O Asymmetric Stretch: Strong band at ~1520-1560 cm⁻¹- N-O Symmetric Stretch: Strong band at ~1340-1370 cm⁻¹- Aromatic C=C Stretch: Medium bands at ~1450-1600 cm⁻¹- C-Cl Stretch: Strong band(s) at ~700-850 cm⁻¹- C-Br Stretch: Medium-to-strong band at ~550-650 cm⁻¹ |
| Mass Spec. (EI) | The molecular ion (M⁺) peak will exhibit a highly characteristic and complex isotopic pattern due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This results in a cluster of peaks for the molecular ion and fragments containing these halogens. |
Safety and Handling
As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. Data from similar compounds suggest potential hazards.[8][9][10]
Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[11][12]
-
Irritation: Causes skin and serious eye irritation.[11][13] May cause respiratory tract irritation.[14]
-
Carcinogenicity: No component is listed as a probable or confirmed human carcinogen by IARC or ACGIH for related compounds.[13]
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][14]
-
Handling: Avoid formation of dust and aerosols.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Applications in Scientific Research
While specific, large-scale industrial applications for this compound are not widely documented, its structure makes it a valuable intermediate in organic synthesis.
-
Precursor for Complex Molecules: It serves as a building block for synthesizing more complex molecules. The differential reactivity of the halogens and the nitro group allows for sequential, site-selective modifications.
-
Pharmaceutical and Agrochemical Scaffolds: The corresponding aniline (obtained by reducing the nitro group) is a precursor for creating scaffolds used in the development of new pharmaceutical agents and pesticides. The specific substitution pattern can be crucial for tuning biological activity.
-
Materials Science: Halogenated nitroaromatics are sometimes used in the synthesis of dyes, pigments, and specialty polymers where properties like thermal stability and chemical resistance are required.[2]
Conclusion
This compound is a polyfunctionalized aromatic compound whose chemical behavior is governed by the interplay of its halogen and nitro substituents. Its electron-deficient nature makes it a substrate for nucleophilic aromatic substitution and a precursor to highly functionalized anilines. A thorough understanding of its structure, synthesis, and spectroscopic properties, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Data for 1-Bromo-2,4-dichloro-5-nitrobenzene: A Technical Guide
Molecular Structure and Physicochemical Properties
1-Bromo-2,4-dichloro-5-nitrobenzene is a polysubstituted aromatic compound with the following key characteristics:
-
Molecular Formula: C₆H₂BrCl₂NO₂
-
Molecular Weight: 270.90 g/mol
-
CAS Number: 65001-80-1[1]
-
Appearance: Solid[2]
-
Melting Point: 69 °C[2]
-
Boiling Point: 315.4 ± 37.0 °C at 760 mmHg[2]
The strategic placement of electron-withdrawing groups (two chlorine atoms and a nitro group) and a bromine atom on the benzene ring significantly influences its electronic properties and, consequently, its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | Singlet | - | H-6 |
| ~ 7.8 - 8.0 | Singlet | - | H-3 |
Rationale and Interpretation:
The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents.[3] The nitro group (-NO₂) is a strong electron-withdrawing group and will deshield adjacent protons, shifting their signals downfield. The halogens (Br and Cl) are also electron-withdrawing and contribute to the overall deshielding of the aromatic protons.[4]
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
-
H-3: This proton is ortho to a chlorine atom and para to the nitro group, also resulting in a downfield chemical shift, though likely less pronounced than that of H-6.
Due to the substitution pattern, the two protons (H-3 and H-6) are not adjacent and will therefore appear as singlets. A patent application provides partial ¹H NMR data in CDCl₃, showing signals at δ 7.54 (d, J=3.7 Hz) and 7.35 (s).[5] The singlet at 7.35 ppm could potentially be one of the aromatic protons, while the doublet might arise from long-range coupling, although a simple singlet is more probable for both protons in a standard spectrum.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-5 (attached to NO₂) |
| ~ 135 - 140 | C-2 (attached to Cl) |
| ~ 133 - 138 | C-4 (attached to Cl) |
| ~ 130 - 135 | C-6 |
| ~ 125 - 130 | C-3 |
| ~ 120 - 125 | C-1 (attached to Br) |
Rationale and Interpretation:
The chemical shifts of the carbon atoms are influenced by the electronegativity and resonance effects of the substituents.
-
C-5: The carbon atom directly attached to the nitro group will be the most deshielded and appear furthest downfield.
-
C-1, C-2, C-4: The carbons bonded to the halogens will also be deshielded, with their chemical shifts influenced by the specific halogen.
-
C-3, C-6: The carbons bearing protons will be the most shielded among the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[6] |
| 1600 - 1585 | Medium | Aromatic C=C In-Ring Stretch[7] |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[8] |
| 1500 - 1400 | Medium | Aromatic C=C In-Ring Stretch[7] |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[8] |
| 890 - 835 | Medium | C-N Stretch[6] |
| Below 800 | Strong | C-Cl and C-Br Stretches |
Rationale and Interpretation:
The IR spectrum will be dominated by the characteristic absorptions of the nitro group and the substituted benzene ring.
-
Nitro Group: The strong asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic and are expected in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[8]
-
Aromatic Ring: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[6][7] The out-of-plane C-H bending vibrations, typically found between 900-675 cm⁻¹, can provide information about the substitution pattern, though interpretation can be complex with multiple electron-withdrawing groups.[6]
-
Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations will appear at lower wavenumbers, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[9][10] The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks will be a definitive indicator of the presence of one bromine and two chlorine atoms.[11][12]
-
Fragmentation Pattern: Common fragmentation pathways for halogenated nitroaromatics include the loss of the nitro group (-NO₂, 46 Da), loss of a halogen atom, and cleavage of the aromatic ring.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Predicted UV-Vis Spectrum (in Ethanol):
| λmax (nm) | Transition |
| ~ 260 - 280 | π → π* |
Rationale and Interpretation:
The UV-Vis spectrum of benzene and its derivatives is characterized by π → π* electronic transitions.[13] The presence of multiple substituents, particularly the electron-withdrawing nitro group and halogens, will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[14][15] The primary absorption band is expected in the 260-280 nm range. The exact position and intensity of the absorption maximum will be influenced by the solvent polarity.[15]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrument Setup: Use an electron ionization (EI) source with a standard ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₆H₂BrCl₂NO₂.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Relationship between Spectroscopic Data and Molecular Structure
Caption: Correlation between the structural features of the molecule and its expected spectroscopic signals.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 65001-80-1 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. CN119137099A - è¡¥ä½å åbæå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 14. ijermt.org [ijermt.org]
- 15. repository.up.ac.za [repository.up.ac.za]
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-5-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-bromo-2,4-dichloro-5-nitrobenzene (CAS Number: 65001-80-1), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, reactivity, and applications.
Compound Overview and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a bromine atom, two chlorine atoms, and a nitro group attached to a benzene ring.[1] This unique combination of functional groups imparts distinct reactivity, making it a valuable building block for the synthesis of complex organic molecules.[2] The presence of halogens provides handles for cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, such as an amine, significantly expanding its synthetic utility.[3][4]
| Property | Value | Source |
| CAS Number | 65001-80-1 | [5] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1] |
| Molecular Weight | 270.90 g/mol | [1] |
| Appearance | Likely a pale yellow solid | Inferred from similar compounds[6] |
| Storage | Room temperature, in a dry, sealed container | [2] |
Synthesis of this compound
The regiochemistry of the nitration is directed by the existing substituents. The bromine and chlorine atoms are ortho-, para-directing, while being deactivating. The incoming electrophile (NO₂⁺) will preferentially substitute at positions that are ortho or para to the halogens and are sterically accessible. In the case of 1-bromo-2,4-dichlorobenzene, the positions ortho and para to the halogens are C3, C5, and C6. The C5 position is the most likely site for nitration due to the combined directing effects of the halogens and reduced steric hindrance compared to the C3 position.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 1-Bromo-2,4-dichlorobenzene
This protocol is a predictive procedure based on standard nitration methodologies for halogenated aromatic compounds.[7][8]
Materials:
-
1-Bromo-2,4-dichlorobenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or hexane for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 1-bromo-2,4-dichlorobenzene (1.0 eq) in dichloromethane and cool the solution to 0 °C in a separate flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-bromo-2,4-dichlorobenzene. The reaction is exothermic, and the temperature should be maintained between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (in CDCl₃, predicted):
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
δ ~ 7.8-8.0 ppm (s, 1H): This signal corresponds to the proton at the C6 position, which is deshielded by the adjacent nitro group and the chlorine atom.
-
δ ~ 7.5-7.7 ppm (s, 1H): This signal corresponds to the proton at the C3 position, which is deshielded by the adjacent chlorine and bromine atoms.
¹³C NMR (in CDCl₃, predicted):
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the inductive and resonance effects of the substituents. The carbon bearing the nitro group (C5) is expected to be significantly deshielded, while the carbons attached to the halogens (C1, C2, C4) will also show downfield shifts.
Mass Spectrometry (EI-MS, predicted):
The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The major fragmentation pathways would likely involve the loss of the nitro group (NO₂) and halogen atoms.
Infrared (IR) Spectroscopy (predicted):
The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-X (C-Br, C-Cl) stretching vibrations in the fingerprint region.
Chemical Reactivity and Synthetic Applications
The unique arrangement of substituents in this compound dictates its reactivity and makes it a valuable intermediate in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20][21][22] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, providing access to a wide range of biaryl and substituted aromatic structures.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to 80-110 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
While aryl halides can undergo nucleophilic aromatic substitution (SₙAr), the reactivity is highly dependent on the electronic nature of the substituents on the aromatic ring.[23][24][25] The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[26][27]
In this compound, the nitro group is meta to the bromine atom. This positioning does not allow for resonance stabilization of the Meisenheimer complex, thus significantly deactivating the bromine atom towards SₙAr. Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would be required for this reaction to proceed at a reasonable rate.[26]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which is a key transformation in the synthesis of many pharmaceutical compounds.[3][4] This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals in acidic media. The resulting aniline derivative can then be further functionalized.
Experimental Protocol (General, using SnCl₂):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting aniline by column chromatography or recrystallization.
Applications in Drug Discovery
This compound is a valuable building block in drug discovery due to its trifunctional nature. The ability to selectively perform reactions at the bromine and nitro group positions allows for the construction of diverse molecular scaffolds.
-
Kinase Inhibitors: The core structures of many kinase inhibitors feature substituted aromatic rings. Intermediates derived from this compound can be used to synthesize scaffolds for various kinase inhibitors, such as those targeting Janus Kinase (JAK).[3]
-
Protein Degraders: This compound is listed as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[1]
-
Antimicrobial Agents: The substituted aromatic core can be incorporated into molecules with potential antimicrobial or antifungal activity.[2]
Caption: Synthetic pathways and applications of the title compound.
Safety Information
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and other functional materials. Its unique substitution pattern allows for a range of chemical transformations, providing access to complex molecular architectures. This guide provides a foundational understanding of its synthesis, reactivity, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. 2-Bromo-5-chloronitrobenzene | 41513-04-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. rsc.org [rsc.org]
- 10. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-BROMO-2,4-DICHLOROBENZENE(1193-72-2) 1H NMR [m.chemicalbook.com]
- 13. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum [chemicalbook.com]
- 14. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 15. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 16. massbank.eu [massbank.eu]
- 17. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]
- 24. benchchem.com [benchchem.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
Safety and handling of 1-Bromo-2,4-dichloro-5-nitrobenzene
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,4-dichloro-5-nitrobenzene
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for mitigation strategies. The protocols described herein are designed as self-validating systems to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical Profile and Physical Properties
This compound is a halogenated nitroaromatic compound.[1][2] Its utility as a building block in organic synthesis stems from the unique reactivity conferred by its substituent groups. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the bromo- and chloro- groups serve as effective leaving groups, making it a versatile intermediate for constructing more complex molecules in pharmaceutical and materials science research.[2][3][4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 65001-80-1 | [1] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1] |
| Molecular Weight | 270.90 g/mol | [1] |
| Appearance | Solid (based on related compounds) | [5] |
| Storage | Store sealed in a dry place at room temperature. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases. |[6][7][8] |
Section 2: Hazard Identification and Toxicological Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 65001-80-1) is not available in the provided search results, a reliable hazard profile can be constructed by examining closely related structural analogs. Compounds like 1-bromo-2-chloro-4-nitrobenzene and other halogenated nitrobenzenes consistently exhibit a similar set of hazards.[9][10][11][12] The following assessment is based on this aggregated data and represents the expected hazard profile.
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. [5][13]
Table 2: GHS Hazard Classification (Based on Structural Analogs)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[10][11] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[10][11] |
Toxicological Rationale: The irritant properties of this compound are attributed to its chemical reactivity with biological macromolecules on the skin, in the eyes, and in the respiratory tract. If ingested or absorbed, nitroaromatic compounds can pose systemic risks, including the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14] Chronic exposure to related dichloronitrobenzene compounds has been linked to potential carcinogenic effects in animal studies.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach that prioritizes eliminating hazards at the source (engineering controls) before relying on personal barriers (PPE).
Engineering Controls: All work involving this compound, especially handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[5][13][15] This is the most critical step to prevent inhalation of airborne dust particles. The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][14]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]
- 9. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Reactivity and Synthetic Applications of 1-Bromo-2,4-dichloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2,4-dichloro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a potent electron-withdrawing nitro group, imparts a nuanced and highly predictable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and its implications for key transformations. The primary focus is on Nucleophilic Aromatic Substitution (SNAr), detailing the mechanism, regioselectivity, and the critical role of the nitro group in activating the ring. Furthermore, we explore orthogonal reaction pathways, including palladium-catalyzed cross-coupling at the carbon-bromine bond and the chemical reduction of the nitro moiety. This document is intended to serve as a practical resource, offering not only theoretical explanations but also actionable experimental protocols for chemists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Molecular Profile and Physicochemical Properties
The reactivity of this compound is a direct consequence of its structure. The arrangement of electron-withdrawing groups (-NO₂, -Cl) and the different halogen leaving groups (-Cl, -Br) creates a molecule with distinct reactive sites.
Caption: Molecular Structure of this compound.
Quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 65001-80-1 | [1][2] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [2] |
| Molecular Weight | 270.9 g/mol | [2] |
| Melting Point | ~69 °C | [3] |
| Appearance | Yellow crystalline solid (typical) | |
| Primary Applications | Organic synthesis, drug intermediates | [4] |
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr). The presence of a strongly electron-withdrawing nitro group is essential for this reaction to proceed efficiently.[5][6]
Mechanistic Principles
Unlike Sₙ1 or Sₙ2 reactions, SₙAr is a two-step process involving addition followed by elimination. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[7][8] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[5][9] In the second, faster step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring.[5]
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
The Decisive Role of Substituent Effects
The feasibility and regioselectivity of an SₙAr reaction are dictated by the electronic properties of the ring substituents.
-
Activation: The nitro group (-NO₂) is a powerful activating group because it can stabilize the negative charge of the Meisenheimer complex through both inductive (-I) and resonance (-R) effects. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the nitro moiety.[7][8][9]
-
Leaving Group: In SₙAr reactions, the bond to the leaving group is broken in the fast, second step. Therefore, leaving group ability is less important than the activation of the carbon it is attached to.
In this compound:
-
The chlorine at C-2 is para to the nitro group.
-
The chlorine at C-4 is ortho to the nitro group.
-
The bromine at C-1 is meta to the nitro group.
This specific arrangement makes the C-Cl bonds significantly more susceptible to nucleophilic attack than the C-Br bond. The meta-positioning of the bromine atom means it receives only weak inductive stabilization from the nitro group and no resonance stabilization, rendering it largely unreactive in SₙAr chemistry.[9] Consequently, nucleophiles will selectively displace one of the chlorine atoms.
Caption: Electronic Activation Map of the Benzene Ring.
Between the two chlorine atoms, the C-2 position is often favored for substitution due to reduced steric hindrance compared to the C-4 position, which is flanked by the bulky nitro group. However, the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Representative SₙAr Protocol: Synthesis of a Substituted Aniline Derivative
This protocol describes a typical SₙAr reaction using a primary amine as the nucleophile.
Objective: To synthesize N-benzyl-2,4-dichloro-5-nitroaniline via selective substitution at one of the activated chlorine positions.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.71 g, 10 mmol).
-
Solvent and Reagents: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (40 mL). Add benzylamine (1.1 eq, 1.18 g, 11 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into 200 mL of cold water, which should precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield the pure product.
Orthogonal Reactivity: Transformations at Other Sites
While SₙAr at the chloro positions is the dominant reactivity, the other functional groups enable distinct and equally valuable transformations.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond, though unreactive towards SₙAr, is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.[10] This orthogonality is a powerful synthetic tool, allowing for the sequential introduction of different substituents at specific positions. For example, a Suzuki coupling can be performed to form a new carbon-carbon bond at the C-1 position, leaving the chloro and nitro groups untouched for subsequent modification.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with a metal in acid (e.g., SnCl₂/HCl or Fe/HCl).[6] This transformation fundamentally alters the electronic nature of the molecule:
-
Reverses Electronic Demand: The powerful electron-withdrawing nitro group is converted into a strongly electron-donating amino group.
-
Deactivates SₙAr: The resulting aniline derivative is no longer activated for SₙAr at the chloro positions.
-
Activates for EAS: The ring becomes activated towards Electrophilic Aromatic Substitution (EAS), with the amino group directing incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution: A Constrained Pathway
Due to the presence of three potent deactivating groups (one -NO₂ and two -Cl), the aromatic ring of this compound is extremely electron-deficient. Consequently, it is highly resistant to Electrophilic Aromatic Substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.[6] Forcing such a reaction would require exceptionally harsh conditions and would likely result in low yields and poor selectivity. This pathway is not considered synthetically useful for this substrate.
Applications in Drug Discovery and Agrochemicals
The predictable, site-selective reactivity of this compound makes it a valuable scaffold in medicinal chemistry and agrochemical research. It allows for the controlled, stepwise construction of complex molecular architectures. For instance, a synthetic sequence might involve:
-
SₙAr displacement of a chloro group to introduce a key pharmacophore.
-
Suzuki coupling at the bromo position to add a solubilizing group or another binding element.
-
Reduction of the nitro group to an amine, which can then be acylated or used in further coupling reactions.
This molecule is also listed as a building block for protein degraders, a cutting-edge area of drug development.[2]
Safety and Handling
Like many halogenated nitroaromatics, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
This guide provides a comprehensive overview of the synthetic pathways to 1-bromo-2,4-dichloro-5-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document delves into the selection of starting materials, detailed experimental protocols, and the underlying chemical principles governing these transformations.
Introduction: The Significance of this compound
This compound (CAS No: 65001-80-1) is a polysubstituted aromatic compound.[1] Its molecular structure, featuring a nitro group and three different halogen substituents, offers a versatile platform for further chemical modifications. The strategic placement of these functional groups allows for regioselective reactions, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Synthetic Strategies: Choosing the Optimal Starting Material
The synthesis of this compound can be approached from several starting points. The choice of the initial reactant is a critical decision, influenced by factors such as commercial availability, cost, reaction efficiency, and the desired purity of the final product. This guide will explore two primary and logical synthetic routes, each commencing from a readily available precursor.
Route 1: Nitration of 1-Bromo-2,4-dichlorobenzene
This is arguably the most direct approach, involving the electrophilic nitration of 1-bromo-2,4-dichlorobenzene. The success of this route hinges on the controlled introduction of a nitro group onto the dichlorinated and brominated benzene ring.
Route 2: Bromination of 2,4-Dichloronitrobenzene
An alternative strategy involves the bromination of 2,4-dichloronitrobenzene. This pathway requires the careful selection of a brominating agent and catalyst to achieve the desired regioselectivity, placing the bromine atom at the C-1 position.
Detailed Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the synthesis of this compound via the two routes outlined above. The protocols are grounded in established chemical principles and supported by literature precedents.
Route 1: Synthesis via Nitration of 1-Bromo-2,4-dichlorobenzene
This pathway begins with the synthesis of the key intermediate, 1-bromo-2,4-dichlorobenzene, from m-dichlorobenzene.
Step 1.1: Synthesis of 1-Bromo-2,4-dichlorobenzene
The initial step involves the electrophilic bromination of m-dichlorobenzene. The two chlorine atoms are meta-directing deactivators. However, the incoming electrophile (bromine) will preferentially substitute at the positions ortho and para to the chlorine atoms that are least sterically hindered.
-
Reaction Scheme:
Caption: Bromination of m-dichlorobenzene to yield 1-bromo-2,4-dichlorobenzene.
-
Experimental Protocol:
-
In a four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, charge 588 g (4 mole) of m-dichlorobenzene and 8 g of ferric chloride.[2][3]
-
With stirring, add 640 g (4 mole) of bromine dropwise to the mixture at room temperature.[2][3]
-
The reaction is carried out for approximately 3 hours.[2][3]
-
After the reaction, pour the mixture into water and neutralize it with sodium hydroxide.[2][3]
-
Extract the product with chloroform. The extract is then washed with water, dried, and distilled under reduced pressure to yield 1-bromo-2,4-dichlorobenzene.[2][3]
-
-
Causality and Insights: The use of a Lewis acid catalyst like ferric chloride (FeCl₃) is crucial for polarizing the bromine molecule, making it a more potent electrophile for the aromatic substitution reaction.[4] The reaction temperature is maintained at room temperature to control the rate of reaction and minimize the formation of polybrominated byproducts.
Step 1.2: Nitration of 1-Bromo-2,4-dichlorobenzene
The subsequent step is the nitration of the synthesized 1-bromo-2,4-dichlorobenzene. The directing effects of the existing substituents (two chlorine atoms and one bromine atom) will guide the incoming nitro group to the C-5 position. All three halogens are ortho-, para-directors, and deactivators. The position meta to all halogens is the most activated for electrophilic attack.
-
Reaction Scheme:
Caption: Nitration of 1-bromo-2,4-dichlorobenzene to the final product.
-
Experimental Protocol:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice-water bath to maintain a low temperature.[5][6] The nitronium ion (NO₂⁺), the active electrophile, is generated in this step.[6][7]
-
Dissolve 1-bromo-2,4-dichlorobenzene in a suitable solvent like dichloromethane.[5]
-
Cool the solution of the starting material to 0-5 °C.[5]
-
Slowly add the prepared nitrating mixture to the cooled solution while maintaining the temperature between 0-5 °C.[5] Controlling the temperature is critical to prevent dinitration.[7]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.[5]
-
Extract the product with an organic solvent, wash the organic layer to remove residual acid, dry it over an anhydrous salt, and remove the solvent under reduced pressure.[5]
-
The crude product can be purified by recrystallization or column chromatography.[5][6]
-
-
Causality and Insights: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for generating the highly electrophilic nitronium ion.[6][7] The strongly acidic environment protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to prevent the formation of unwanted byproducts.[7]
Route 2: Synthesis via Bromination of 2,4-Dichloronitrobenzene
This alternative route starts with the commercially available 2,4-dichloronitrobenzene.
Step 2.1: Synthesis of 2,4-Dichloronitrobenzene
Although commercially available, it's insightful to understand the synthesis of this starting material. It is typically prepared by the nitration of m-dichlorobenzene.
-
Reaction Scheme:
Caption: Synthesis of 2,4-dichloronitrobenzene from m-dichlorobenzene.
-
Experimental Protocol:
-
Add m-dichlorobenzene to a reaction vessel and cool it to 20-25 °C.[8]
-
Under stirring, slowly add a mixed acid (nitric acid and sulfuric acid) over 2-6 hours, maintaining the reaction temperature between 20-33 °C.[8]
-
After the reaction is complete, the product layer is separated from the spent acid.[8]
-
The crude product is washed and can be further purified if necessary.[8]
-
-
Causality and Insights: The nitration of m-dichlorobenzene yields 2,4-dichloronitrobenzene as the major product due to the ortho- and para-directing effects of the chlorine atoms. The reaction conditions are controlled to ensure high yield and purity of the desired isomer.[8][9]
Step 2.2: Bromination of 2,4-Dichloronitrobenzene
The final step in this route is the electrophilic bromination of 2,4-dichloronitrobenzene. The nitro group is a strong deactivator and meta-director, while the chlorine atoms are deactivating but ortho-, para-directors. The interplay of these directing effects will favor the substitution of bromine at the C-1 position.
-
Reaction Scheme:
Caption: Bromination of 2,4-dichloronitrobenzene to the final product.
-
Experimental Protocol:
-
Dissolve 2,4-dichloronitrobenzene in a suitable inert solvent.
-
Add a Lewis acid catalyst, such as ferric bromide or aluminum chloride.
-
Slowly add bromine to the reaction mixture at a controlled temperature. The reaction may require heating to proceed at a reasonable rate due to the deactivating effect of the nitro group.
-
Monitor the reaction progress using a suitable analytical technique like TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using similar workup procedures as described in Route 1.
-
-
Causality and Insights: The presence of the strongly deactivating nitro group makes the aromatic ring less susceptible to electrophilic attack.[10] Therefore, a Lewis acid catalyst is essential to activate the bromine. The regioselectivity is determined by the combined directing effects of the nitro and chloro substituents.
Data Summary
Table 1: Key Reactants and Products
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| m-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 |
| 1-Bromo-2,4-dichlorobenzene | 1193-72-2 | C₆H₃BrCl₂ | 225.90[11] |
| 2,4-Dichloronitrobenzene | 611-06-3 | C₆H₃Cl₂NO₂ | 192.00[12] |
| 1,3-Dichloro-5-nitrobenzene | 636-15-7 | C₆H₃Cl₂NO₂ | 192.00[13][14] |
| This compound | 65001-80-1 | C₆H₂BrCl₂NO₂ | 270.90[1] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice between nitrating 1-bromo-2,4-dichlorobenzene or brominating 2,4-dichloronitrobenzene will depend on the specific requirements of the research or development project, including cost, scale, and available equipment. Both pathways rely on fundamental principles of electrophilic aromatic substitution, and careful control of reaction conditions is paramount to achieving high yields and purity of the desired product. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 8. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 9. CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]
Physical properties of 1-Bromo-2,4-dichloro-5-nitrobenzene
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dichloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 65001-80-1). As a polysubstituted aromatic compound, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document consolidates critical data on its molecular identity, core physical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it offers field-proven insights into its handling, safety, and a detailed, self-validating experimental protocol for melting point determination, a key quality control parameter. The guide is structured to deliver both foundational knowledge and practical application insights for professionals in chemical research and development.
Introduction: The Synthetic Utility of a Polysubstituted Nitrobenzene
This compound is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three distinct electron-withdrawing groups: one nitro group and three halogens (one bromine, two chlorine). This specific arrangement of substituents creates a unique electronic environment that dictates its physical properties and defines its chemical reactivity. The presence of good leaving groups (halogens) on a ring activated by a strong deactivating group (nitro) makes it a potent substrate for nucleophilic aromatic substitution (SNAr) reactions.
For drug development professionals, understanding these properties is paramount. The compound's reactivity profile allows for its strategic incorporation into complex molecular scaffolds, serving as an intermediate in the synthesis of targeted therapeutic agents. This guide explains the causality between its molecular structure and its physical behavior, providing the foundational knowledge required for its effective use in the laboratory.
Molecular and Chemical Identity
Correctly identifying a chemical reagent is the first step in any successful research endeavor. The fundamental identifiers for this compound are detailed below.
Caption: Molecular Structure of this compound.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₂BrCl₂NO₂
-
Molecular Weight: 270.9 g/mol
Core Physical Properties
The physical properties of a compound dictate its state, solubility, and thermal stability, which are critical parameters for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Melting Point | 69 °C | [1] |
| Boiling Point | 315.4 ± 37.0 °C (at 760 mmHg) | [1] |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethanol, ether, and chlorinated solvents. | Inferred from similar compounds[5] |
| Purity | Typically ≥ 95-98% | [1] |
The relatively high melting point confirms the compound is a solid at room temperature, which is typical for substituted benzenes of this molecular weight due to efficient crystal lattice packing. The high boiling point reflects strong intermolecular forces.
Spectroscopic and Analytical Profile
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for identity confirmation and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The molecule contains two non-equivalent aromatic protons. This would result in two distinct signals in the downfield region (typically 7.0-9.0 ppm). Each signal would appear as a singlet, as there are no adjacent protons to cause splitting.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the lack of symmetry, all six carbons in the benzene ring are chemically distinct. Therefore, six unique signals are expected in the aromatic region of the ¹³C NMR spectrum (typically 110-160 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by strong, characteristic absorption bands corresponding to the nitro group. Expect strong asymmetric and symmetric stretching bands for the N-O bonds around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Additional peaks corresponding to C-Cl, C-Br, and C-H aromatic stretching will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex pattern is a definitive tool for confirming the presence and number of halogen atoms in the structure.
Reactivity and Stability Insights
The physical properties are a direct consequence of the molecular structure, which in turn governs the chemical reactivity.
-
Electrophilicity: The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This significantly reduces the electron density of the aromatic ring, making it highly electron-deficient.
-
Nucleophilic Aromatic Substitution (SNAr): This electron deficiency is the primary driver of the compound's reactivity. The ring is highly activated towards attack by nucleophiles. The halogens (Br and Cl) are excellent leaving groups, and their positions relative to the nitro group make them susceptible to displacement. This makes this compound an ideal substrate for introducing nucleophilic functionalities, a common strategy in the synthesis of pharmaceuticals and other complex organic molecules.
-
Stability: The compound is chemically stable under standard ambient conditions (room temperature) and should be stored in a dry environment[1]. It is a combustible solid but does not present an unusual fire risk under normal laboratory conditions.
Experimental Protocol: Melting Point Determination (A Self-Validating System)
Determining a sharp melting point is a fundamental technique for assessing the purity of a crystalline solid. A pure substance melts over a narrow range, while impurities typically depress and broaden this range.
Objective: To accurately determine the melting range of this compound and assess its purity.
Methodology:
-
Instrument Calibration (Trustworthiness Pillar):
-
Before analyzing the sample, verify the accuracy of the melting point apparatus using a certified reference standard with a known melting point close to the expected value (e.g., Benzoic Acid, M.P. 122.4 °C).
-
Causality: This step ensures that any observed deviation is due to the sample's properties, not instrumental error, making the protocol self-validating.
-
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the dry, crystalline solid onto a clean, dry watch glass.
-
Finely crush the sample into a powder using a spatula.
-
Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing inconsistent melting.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
-
Causality: A tightly packed sample prevents air pockets and ensures a sharp, observable melting process.
-
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 69 °C[1].
-
Once the temperature is ~15 °C below the expected M.P., reduce the ramp rate to a slow 1-2 °C/min.
-
Causality: A slow ramp rate near the melting point is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts completely (T₂).
-
The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).
-
Caption: Workflow for Melting Point Determination.
Safety, Handling, and Storage
As a Senior Application Scientist, safety is the foremost priority. Adherence to proper handling protocols is non-negotiable.
-
GHS Hazard Classification: Based on available data, the compound is classified with the following hazards:
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place at room temperature[1].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a solid crystalline compound with well-defined physical properties that are directly attributable to its polyhalogenated and nitrated aromatic structure. Its melting point of 69 °C and high boiling point are key identifiers for quality control. The compound's true value lies in its chemical reactivity, specifically its high susceptibility to nucleophilic aromatic substitution, making it a strategic intermediate in synthetic chemistry. A thorough understanding of its physical properties, combined with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development settings.
References
Methodological & Application
The Synthetic Versatility of 1-Bromo-2,4-dichloro-5-nitrobenzene: A Guide for Advanced Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2,4-dichloro-5-nitrobenzene emerges as a highly functionalized and versatile building block, particularly valuable for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. Its unique substitution pattern—a bromine atom amenable to cross-coupling, two chlorine atoms, and a strongly electron-withdrawing nitro group—creates a scaffold primed for a variety of selective chemical transformations.
The electronic nature of this compound is dominated by the powerful electron-withdrawing effect of the nitro group. This group, positioned ortho to one chlorine and meta to the bromine and the other chlorine, significantly activates the aromatic ring towards nucleophilic attack and influences the regioselectivity of subsequent reactions. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 65001-80-1 | [1] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1] |
| Molecular Weight | 270.90 g/mol | [1] |
| Appearance | Yellow to off-white crystalline powder | [2] |
| Melting Point | 67-70 °C | |
| Solubility | Soluble in many organic solvents like DMSO, DMF, THF, and chlorinated solvents. Insoluble in water. | [3] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][5] Causes skin and serious eye irritation.[3][5] May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
Core Applications in Organic Synthesis
The strategic arrangement of functional groups on the this compound ring allows for a diverse range of synthetic manipulations. The three primary avenues of reactivity are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr): Crafting Substituted Anilines and Ethers
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. This is the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is the rate-determining step.
The bromine atom is the most likely leaving group in SNAr reactions with this compound, as the carbon-bromine bond is generally weaker than the carbon-chlorine bond. This allows for the selective introduction of a variety of nucleophiles.
References
- 1. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-Bromo-2,4-dichloro-5-nitrobenzene
Abstract
1-Bromo-2,4-dichloro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a powerful and versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring three distinct halogen atoms and a strongly electron-withdrawing nitro group—provides multiple reactive sites for the strategic construction of complex molecular architectures. The nitro group significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr), making the carbon atoms bearing the halogen substituents highly electrophilic. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of high-value heterocyclic compounds, particularly benzimidazoles and phenothiazines, which are core scaffolds in numerous pharmaceutical agents and functional materials.
Core Principles: Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Understanding the interplay of its functional groups is critical for predicting reactivity and controlling regioselectivity.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aryl halides proceed via a two-step addition-elimination mechanism.[1]
-
Addition of Nucleophile: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Br⁻ or Cl⁻). The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[3][4]
The Role of Substituents in Activating the Ring
The feasibility of the SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety at the C5 position is the key activating feature of the molecule. It powerfully stabilizes the negatively charged Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at positions ortho or para to it (C2, C4, and C6).[1] This stabilization lowers the activation energy of the rate-determining step, making the reaction kinetically favorable.
-
Halogen Atoms (Br, Cl): The bromine and chlorine atoms serve two main purposes: they act as excellent leaving groups and contribute to the overall electron-deficient nature of the ring via their inductive effect. In SNAr reactions, the C-Br bond is generally weaker and more polarizable than the C-Cl bond, often making bromide the better leaving group. However, the specific regioselectivity of substitution can be influenced by steric factors and the nature of the incoming nucleophile.
The general workflow for leveraging this reactivity towards heterocyclic synthesis involves an initial SNAr reaction, followed by a critical chemical transformation of the nitro group.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5] The synthesis from this compound typically involves a three-step sequence: selective nucleophilic substitution, nitro group reduction, and cyclizative condensation.
Reaction Pathway
The process begins with the selective substitution of one of the chloro groups by a primary amine. The C2-Cl is often more reactive than the C4-Cl due to the combined electron-withdrawing effects of the adjacent bromine and the para nitro group. Subsequent reduction of the nitro group yields a highly substituted o-phenylenediamine, which is the direct precursor to the benzimidazole ring.
Detailed Experimental Protocol
This protocol describes the synthesis of a 2-aryl-benzimidazole derivative.
Step 1: Synthesis of N-alkyl/aryl-2-bromo-4-chloro-5-nitroaniline
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.71 g, 10 mmol), the desired primary amine (e.g., aniline, 1.02 g, 11 mmol), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).
-
Solvent & Reaction: Add 40 mL of N,N-Dimethylformamide (DMF). Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product in a vacuum oven.
Step 2: Reduction to 3-Amino-4-bromo-6-chloro-N-alkyl/aryl-aniline
-
Reagents & Setup: In a 250 mL round-bottom flask, suspend the nitroaniline intermediate (10 mmol) in 100 mL of ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) portion-wise to the stirred suspension. Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.[6] The disappearance of the starting material can be monitored by TLC.
-
Neutralization & Extraction: Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.
Step 3: Synthesis of the Benzimidazole Ring
-
Condensation: Dissolve the crude diamine (10 mmol) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.[7]
-
Cyclization: Add a catalytic amount of Montmorillonite K10 clay (approx. 500 mg) or a few drops of glacial acetic acid.[7] Stir the reaction at room temperature for 4-6 hours or at reflux for 1-2 hours for less reactive aldehydes. An oxidative cyclization is often spontaneous in the presence of air.
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final benzimidazole derivative.[7]
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. SNAr | Primary Amine, K₂CO₃ | DMF | 80-90 °C | 75-90% |
| 2. Reduction | SnCl₂·2H₂O or Fe/AcOH | Ethanol | Reflux | 80-95% |
| 3. Cyclization | Aromatic Aldehyde | Ethanol | RT or Reflux | 60-85% |
Synthesis of Phenothiazine Derivatives
Phenothiazines are a cornerstone class of compounds in medicinal chemistry, famously known for their antipsychotic properties.[8] Their synthesis from this compound is more complex and typically involves the formation of a diaryl sulfide or amine intermediate followed by a cyclization that forms the central thiazine ring. A plausible route involves a reaction with a 2-aminothiophenol derivative.
Proposed Reaction Pathway
This pathway leverages a double nucleophilic substitution, where both the amino and thiol groups of 2-aminothiophenol react at different halogenated positions on the starting material. The reaction is typically catalyzed by a copper or palladium catalyst to facilitate the C-S and C-N bond formations.
Detailed Experimental Protocol (Predictive)
This protocol is based on established methods for phenothiazine synthesis via C-S/C-N cross-coupling reactions.[9]
-
Reagents & Setup: In a Schlenk tube under an inert argon atmosphere, combine this compound (2.71 g, 10 mmol), 2-aminothiophenol (1.25 g, 10 mmol), copper(I) iodide (CuI, 190 mg, 1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 4.14 g, 30 mmol).
-
Solvent & Reaction: Add 30 mL of a high-boiling point polar aprotic solvent such as DMF or DMSO. Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. The high temperature is necessary to drive the double substitution and subsequent intramolecular cyclization.
-
Work-up: Cool the reaction mixture to room temperature and dilute with 100 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the target phenothiazine derivative. The nitro group on the resulting phenothiazine can be further functionalized if desired.
| Reaction Type | Catalyst | Base | Solvent | Temperature |
| C-S/C-N Coupling | CuI or Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ | DMF/DMSO | 120-140 °C |
Safety and Handling
-
This compound: This compound is a halogenated nitroaromatic and should be handled with care. It is likely to be an irritant and potentially toxic. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Many reagents used, such as DMF, tin(II) chloride, and 2-aminothiophenol, have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions: Reactions at high temperatures and under inert atmospheres require appropriate equipment and techniques to prevent accidents.
Conclusion
This compound stands out as a highly valuable and adaptable precursor for constructing complex heterocyclic systems. Its well-defined reactivity, centered on nucleophilic aromatic substitution and subsequent nitro group manipulation, provides a reliable and strategic platform for synthetic chemists. The protocols detailed herein for the synthesis of benzimidazoles and phenothiazines illustrate the logical and stepwise approach required to harness the potential of this starting material, opening avenues for the development of novel compounds in drug discovery and materials science.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2,4-dichloro-5-nitrobenzene
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions using 1-bromo-2,4-dichloro-5-nitrobenzene. This substrate is a highly activated electrophile, rendered susceptible to nucleophilic attack by the presence of three electron-withdrawing substituents: a nitro group and two chlorine atoms. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed, field-proven experimental protocol for reaction with an amine nucleophile, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Scientific Foundation: Mechanism and Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a critical transformation in modern organic synthesis. Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions are typically unfeasible for unactivated aryl halides.[1] However, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group dramatically lowers the activation energy for this pathway.[2][3][4]
The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] This initial attack is typically the rate-determining step.[3][4]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
Regioselectivity of this compound:
The substrate features a nitro group at the C-5 position, which powerfully activates the ring for nucleophilic attack. The key to predicting the reaction site lies in analyzing the stability of the potential Meisenheimer complexes.
-
Attack at C-4 (para to Nitro): The chlorine at C-4 is ortho to the C-5 nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance. This provides substantial stabilization, making this pathway highly favorable.[1][7]
-
Attack at C-2 (meta to Nitro): The chlorine at C-2 is meta to the nitro group. The negative charge of the intermediate cannot be delocalized onto the nitro group via resonance from this position.[1]
-
Attack at C-1 (meta to Nitro): The bromine at C-1 is also meta to the nitro group, offering no significant resonance stabilization from the nitro group.
Therefore, nucleophilic substitution will occur selectively at the C-4 position , displacing the chloride ion. This is because the resonance stabilization afforded by the para-nitro group to the Meisenheimer complex is the dominant activating effect.[1][8]
Hazard Evaluation & Safe Handling
Warning: this compound and related polychloronitrobenzenes are classified as hazardous substances. They are harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[9] Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid creating dust.[9] Ensure all glassware is dry and properly clamped.
-
Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal procedures.
Experimental Protocol: Synthesis of 4-(2-Bromo-5-chloro-4-nitrophenyl)morpholine
This protocol details the reaction of this compound with morpholine as a representative secondary amine nucleophile.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molarity | Amount (1 mmol scale) | Equivalents |
| This compound | 39099-06-6 | 272.91 | - | 273 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 | - | 96 mg (0.10 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | - | 5.0 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~50 mL | - |
| Brine (Saturated NaCl solution) | - | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add 5.0 mL of anhydrous DMF to the flask. Stir the suspension for 5 minutes. Using a syringe, add morpholine (0.10 mL, 1.1 mmol) to the mixture.
-
Reaction: Place a condenser on the flask and heat the reaction mixture to 60 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a TLC chamber with 20% Ethyl Acetate in Hexanes as the eluent. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(2-bromo-5-chloro-4-nitrophenyl)morpholine as a yellow solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol, from initial setup to final product validation.
Caption: High-level workflow for the SNAr reaction.
Discussion: Rationale for Experimental Choices
-
Choice of Nucleophile: Amines, alkoxides, and thiols are all effective nucleophiles for this type of reaction. A primary or secondary amine was chosen for this protocol as it is a common transformation in medicinal chemistry. An excess (1.1 eq.) is used to ensure the complete consumption of the limiting electrophile.
-
Choice of Base: The reaction of an amine with the aryl halide generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to scavenge this acid and maintain a productive reaction cycle.[6] Two equivalents are used to ensure the reaction medium remains basic.
-
Choice of Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions.[11] It effectively dissolves the reactants but does not solvate the anionic nucleophile as strongly as a protic solvent would, thereby enhancing its reactivity. Anhydrous conditions are preferred to prevent side reactions with water.
-
Choice of Temperature: While many SNAr reactions on highly activated systems can proceed at room temperature, gentle heating to 60 °C increases the reaction rate without promoting significant decomposition or side-product formation.[11] The reaction temperature should be optimized for each specific nucleophile.
Self-Validation and Trustworthiness
This protocol incorporates several checkpoints to ensure reliability and success:
-
Reaction Monitoring: TLC is a crucial in-process control. It provides a real-time qualitative assessment of the reaction's progress, preventing premature work-up of an incomplete reaction or prolonged heating that could lead to decomposition.
-
Purification: Purification by flash chromatography or recrystallization is essential to remove unreacted starting materials, inorganic salts, and any minor side products, ensuring the final compound is of high purity.
-
Structural Confirmation: The final validation step involves unambiguous characterization of the product. ¹H and ¹³C NMR spectroscopy will confirm the covalent structure and regiochemistry of the substitution, while high-resolution mass spectrometry (HRMS) will confirm the elemental composition.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
Document ID: ANP-2026-01-BCDN-01
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis, purification, and characterization of 1-Bromo-2,4-dichloro-5-nitrobenzene (CAS No: 65001-80-1). This halogenated nitroaromatic compound is a critical building block in the development of pharmaceuticals and agrochemicals.[1] The protocols herein are designed for scalability and reproducibility, emphasizing safety, efficiency, and high purity of the final product. We will elucidate the chemical rationale behind the chosen synthetic strategy, provide detailed, step-by-step instructions, and outline robust safety and handling procedures.
Introduction and Strategic Overview
This compound is a polysubstituted benzene derivative whose utility stems from its distinct functional groups. The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution, while also being a precursor to an amine functional group via reduction. The bromine and chlorine atoms provide additional sites for chemical modification, making this compound a versatile intermediate in organic synthesis.[1][2]
The Synthetic Pathway: Electrophilic Nitration
The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic substitution—specifically, the nitration—of the readily available precursor, 1-bromo-2,4-dichlorobenzene.
Reaction Scheme: 1-bromo-2,4-dichlorobenzene + HNO₃ / H₂SO₄ → this compound + H₂O
Rationale for Regioselectivity
The final substitution pattern is dictated by the directing effects of the existing halogen substituents. Halogens are deactivating yet ortho-, para- directing groups.[3] In the starting material, 1-bromo-2,4-dichlorobenzene, the potential sites for nitration are C3, C5, and C6.
-
Position 5: This position is para to the bromine atom at C1 and ortho to the chlorine atom at C4. This convergence of directing effects, combined with manageable steric hindrance, makes it the most electronically favorable site for the incoming nitronium ion (NO₂⁺).
-
Position 3: This position is ortho to two chlorine atoms (C2 and C4), leading to significant steric hindrance and electronic deactivation.
-
Position 6: This position is ortho to the bromine atom at C1, but less activated than the C5 position.
Therefore, the nitration reaction proceeds with high regioselectivity to yield the desired this compound isomer.
Large-Scale Synthesis Protocol
This protocol is optimized for a laboratory scale that is transferable to pilot plant production. All operations must be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment system.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS No. | Purity/Grade | Supplier Example |
| 1-Bromo-2,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 1193-72-2 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | 70% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Standard Supplier |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Reagent Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Standard Supplier |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | ACS Grade | Standard Supplier |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Type II | Laboratory Supply |
| Crushed Ice | H₂O (solid) | 18.02 | 7732-18-5 | N/A | N/A |
Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.
-
Pressure-equalizing dropping funnel (2 L).
-
Large-capacity cooling/heating circulator.
-
20 L separatory funnel.
-
Large Büchner funnel and vacuum flask.
-
Rotary evaporator with a large-capacity flask (5 L).
-
Appropriate personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemically resistant apron or lab coat.[4][5][6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
PART A: NITRATION REACTION
-
Reactor Setup: Charge the 10 L jacketed reactor with 1.0 kg (4.43 mol) of 1-bromo-2,4-dichlorobenzene.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully add 1.5 L of concentrated sulfuric acid (H₂SO₄). Cool this vessel in an ice/water bath. Slowly, and with constant stirring, add 420 mL (approx. 6.65 mol) of 70% nitric acid (HNO₃). Causality Note: This addition is highly exothermic. Preparing the mixture in advance and allowing it to cool prevents temperature spikes during its addition to the reactant, which could lead to uncontrolled reactions or the formation of dinitrated byproducts.
-
Initiate Reaction: Begin stirring the 1-bromo-2,4-dichlorobenzene in the reactor and use the circulator to cool the jacket to 0 °C.
-
Addition of Nitrating Agent: Once the internal temperature of the reactor reaches 0-5 °C, begin the dropwise addition of the prepared nitrating mixture via the dropping funnel. Maintain the internal temperature between 0-10 °C throughout the addition. This process should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC) against the starting material.
PART B: WORK-UP AND PRODUCT ISOLATION
-
Quenching: In a separate, appropriately sized container, prepare a slurry of 10 kg of crushed ice and 5 L of deionized water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. Trustworthiness Note: This step safely quenches the reaction by diluting the strong acids and precipitates the crude product, which is insoluble in water.
-
Extraction: Transfer the entire quenched mixture to a 20 L separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 1.5 L). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with:
-
2 L of deionized water.
-
2 L of saturated sodium bicarbonate (NaHCO₃) solution. (Caution: evolution of CO₂ gas).
-
2 L of brine (saturated NaCl solution). Expertise Note: The bicarbonate wash is critical to neutralize any residual acid catalysts, preventing potential product degradation during solvent removal. The brine wash helps to remove excess water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow-to-brown solid.
PART C: PURIFICATION
-
Recrystallization: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield of pure this compound is typically 80-90%.
Product Characterization and Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂NO₂ |
| Molecular Weight | 270.90 g/mol [7] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 78-81 °C |
| CAS Number | 65001-80-1[7] |
Recommended Analytical Confirmation
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
GC-MS: To confirm the molecular weight and assess purity.
-
Melting Point Analysis: To confirm purity against a reference standard.
Safety and Environmental Health
4.1. Hazard Assessment
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Cause severe skin burns and eye damage. Highly reactive.
-
1-bromo-2,4-dichlorobenzene (Starting Material): Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
This compound (Product): Halogenated nitroaromatics are generally considered toxic and should be handled with care. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][8]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[4]
4.2. Handling and PPE
-
All manipulations must be performed within a certified chemical fume hood.
-
Wear appropriate PPE at all times, including chemical splash goggles, a face shield, heavy-duty acid-resistant gloves, and a chemically resistant apron.
-
Ensure safety showers and eyewash stations are immediately accessible.[5]
4.3. Waste Disposal
-
Aqueous acidic and basic washes should be neutralized before disposal according to local regulations.
-
Organic waste containing dichloromethane must be collected in a designated halogenated waste container.
-
Solid chemical waste should be disposed of via a certified hazardous waste management service.
Reaction Scheme Diagram
Caption: Synthesis of this compound via nitration.
References
Application Notes and Protocols for the Analytical Characterization of 1-Bromo-2,4-dichloro-5-nitrobenzene
Introduction
1-Bromo-2,4-dichloro-5-nitrobenzene (CAS No. 65001-80-1) is a substituted aromatic compound with significant applications in organic synthesis, serving as a building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its specific substitution pattern, featuring a nitro group and multiple halogen atoms, imparts distinct chemical properties that necessitate robust and accurate analytical methods for its characterization. This technical guide provides a comprehensive overview of the analytical techniques and detailed protocols for the qualitative and quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
The purity and identity of this compound are critical for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions and compromise the quality of the final product. Therefore, the application of orthogonal analytical techniques is essential for a thorough characterization. This guide will delve into the theoretical and practical aspects of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 65001-80-1 | [1][2][3][4] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1][2][3][4] |
| Molecular Weight | 270.90 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 69 °C | [4] |
| Boiling Point | 315.4 ± 37.0 °C at 760 mmHg | [4] |
| Storage | Sealed in dry, room temperature | [1] |
Safety Information: this compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its high sensitivity and specificity, it is an ideal method for assessing the purity of this compound and for identifying any related impurities. The electron-withdrawing nature of the nitro and chloro groups, along with the presence of a bromo substituent, makes this compound amenable to GC analysis.
Causality of Experimental Choices
The selection of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is based on the principle of "like dissolves like." The moderately polar nature of this compound allows for good interaction with this stationary phase, leading to efficient separation from non-polar and highly polar impurities. A temperature-programmed oven ramp is employed to ensure the elution of the analyte as a sharp peak and to facilitate the separation of compounds with a range of boiling points. Electron Ionization (EI) is chosen as the ionization source due to its ability to produce reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 50-350
-
Solvent Delay: 3 minutes
Expected Results & Data Interpretation
The total ion chromatogram (TIC) should display a major peak corresponding to this compound. The mass spectrum of this peak will be characterized by a molecular ion peak (M⁺) and a distinct isotopic pattern due to the presence of bromine and chlorine atoms. The expected molecular ion will appear as a cluster of peaks around m/z 269, 271, and 273, reflecting the natural isotopic abundances of Br and Cl. Key fragment ions may arise from the loss of the nitro group (-NO₂) or halogen atoms.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound, particularly for purity determination and quantitative assays.
Causality of Experimental Choices
A reversed-phase C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, allows for the elution of the compound by modulating the polarity. A gradient elution is often preferred for complex samples to ensure adequate separation of all components within a reasonable analysis time. The choice of UV detection is based on the presence of the nitroaromatic chromophore in the molecule, which exhibits strong absorbance in the UV region, providing high sensitivity.
Experimental Protocol: HPLC-UV
1. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample solution in a similar manner to the stock standard solution, using a concentration within the calibration range.
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Analysis and Quantification
Identify the peak corresponding to this compound based on the retention time of the standard. For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their concentrations. The concentration of the analyte in the sample can then be determined from this calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound can be predicted based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the nitro and chloro groups, along with the bromo substituent, will significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~ 8.1 | s |
| H-6 | ~ 7.9 | s |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-NO₂) | ~ 148 |
| C-2 (C-Cl) | ~ 135 |
| C-4 (C-Cl) | ~ 133 |
| C-6 (C-H) | ~ 130 |
| C-3 (C-H) | ~ 128 |
| C-1 (C-Br) | ~ 120 |
Disclaimer: The NMR spectral data provided is predicted based on established principles and may vary from experimentally obtained values.
Experimental Protocol: NMR
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended.
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
2. Spectrometer Parameters (500 MHz):
-
¹H NMR: Standard single-pulse experiment, 16-64 scans, 2-4 second acquisition time, 1-2 second relaxation delay.
-
¹³C NMR: Proton-decoupled single-pulse experiment, 1024-4096 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" of the compound.
Characteristic Vibrational Frequencies
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1570 - 1500 |
| Symmetric NO₂ Stretch | 1370 - 1300 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
The presence of strong absorption bands for the nitro group stretches is a key diagnostic feature in the IR spectrum.[4][6]
Experimental Protocol: FTIR
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.
2. Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Visualized Experimental Workflows
GC-MS Analytical Workflow
Caption: GC-MS analytical workflow for this compound.
HPLC-UV Analytical Workflow
Caption: HPLC-UV analytical workflow for this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures both the accurate identification and the reliable quantification of the compound, which is paramount for its application in research and development. The provided protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to good laboratory practices and safety precautions is essential when working with this compound.
References
Application Notes and Protocols for the Derivatization of 1-Bromo-2,4-dichloro-5-nitrobenzene in Pharmaceutical Synthesis
Introduction: Strategic Importance of 1-Bromo-2,4-dichloro-5-nitrobenzene
This compound is a highly functionalized aromatic scaffold of significant interest in pharmaceutical research and development. Its unique substitution pattern, featuring a nitro group and three distinct halogen atoms, offers a versatile platform for the strategic and regioselective introduction of molecular diversity. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, activating it for a range of chemical transformations crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth analysis of the key derivatization strategies for this versatile building block, complete with detailed experimental protocols and the underlying scientific rationale for their application.
Reactivity Landscape: A Hierarchical Approach to Derivatization
The derivatization of this compound is governed by the interplay of its functional groups. A logical and hierarchical approach to its synthetic manipulation is essential for achieving desired outcomes. The primary avenues for derivatization include:
-
Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the activation provided by the nitro group to replace one or more halogen atoms.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the carbon-bromine bond as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Reduction of the Nitro Group: Transforming the nitro functionality into a versatile amino group, opening up a new set of derivatization possibilities.
The choice of reaction pathway and the sequence of these transformations are critical for the successful synthesis of target molecules.
Caption: Key derivatization pathways for this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Activation
Mechanistic Rationale
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[4][5] In this compound, the chlorine atom at the C4 position is para to the nitro group, making it the most activated site for SNAr. The chlorine at C2 is ortho to the nitro group and is also activated. The bromine at C1 is meta to the nitro group and is significantly less activated towards SNAr. This differential reactivity allows for regioselective substitution by careful control of reaction conditions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[4][5]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Regioselective Amination at the C4 Position
This protocol describes the selective displacement of the C4-chloro substituent with an amine nucleophile.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | The C4-chloro is most activated by the para-nitro group. |
| Nucleophile | Primary or Secondary Amine (e.g., morpholine) | A wide range of amines can be used. |
| Solvent | Aprotic polar solvent (e.g., DMSO, DMF, NMP) | Facilitates the dissolution of reagents and stabilizes the charged intermediate. |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Et₃N, DIPEA) | To neutralize the HX formed during the reaction. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in a suitable aprotic polar solvent (e.g., DMSO), add the amine (1.2-1.5 equiv.) and a base (2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and they are widely used in pharmaceutical synthesis.[6][7][8] For this compound, the C-Br bond is the most reactive towards oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6][7][9] This reaction is particularly useful when SNAr is not feasible or gives low yields.
Mechanistic Overview:
The catalytic cycle of the Buchwald-Hartwig amination involves:
-
Oxidative addition of the aryl bromide to the Pd(0) catalyst.
-
Coordination of the amine to the resulting Pd(II) complex.
-
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
-
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of the C1-Bromo Position
This protocol provides a general procedure for the palladium-catalyzed amination of the C1-bromo position.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | The C-Br bond is most susceptible to oxidative addition. |
| Amine | Primary or Secondary Amine | A wide variety of amines can be coupled. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands facilitate the catalytic cycle. |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Essential for the deprotonation of the amine. |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | Must be dry and deoxygenated. |
| Temperature | 80-110 °C | To promote the reaction without decomposition. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[10][11][12]
Protocol 3: Suzuki-Miyaura Coupling at the C1-Bromo Position
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | The C-Br bond is the preferred site for this coupling. |
| Coupling Partner | Aryl- or Heteroarylboronic Acid or Ester | A wide variety of boronic acids can be used. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources | To catalyze the C-C bond formation. |
| Base | Aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Activates the boronic acid for transmetalation. |
| Solvent | Mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) | Biphasic system is common for Suzuki reactions. |
| Temperature | 80-100 °C | To drive the reaction to completion. |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, separate the aqueous layer and extract it with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Section 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[2][13][14] This conversion introduces a nucleophilic and basic center, allowing for a plethora of subsequent derivatization reactions such as amide formation, sulfonylation, and reductive amination.
Causality in Reagent Selection
The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the halogen substituents.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method, but it carries the risk of dehalogenation, especially for the C-Br bond.[14]
-
Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction and are generally tolerant of aryl halides.[14]
-
Transfer Hydrogenation (e.g., Ammonium formate/Pd/C): This can be a milder alternative to using gaseous hydrogen and may offer better chemoselectivity.
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be useful for selective reductions, particularly in the presence of other reducible functional groups.[14]
Protocol 4: Chemoselective Reduction of the Nitro Group with Tin(II) Chloride
This protocol describes a reliable method for the reduction of the nitro group while preserving the halogen atoms.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound or its derivatives | The nitro group is readily reduced. |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | A mild and chemoselective reducing agent for nitroarenes. |
| Solvent | Protic solvent (e.g., Ethanol, Ethyl acetate) | To dissolve the substrate and reagent. |
| Temperature | 50-80 °C (Reflux) | To accelerate the reduction process. |
| Reaction Time | 1-4 hours | Typically a rapid transformation. |
| Work-up | Basification | To neutralize the acidic medium and liberate the free amine. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 10.
-
Extract the resulting aniline derivative with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude aniline can be purified by column chromatography if necessary.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized molecules for pharmaceutical applications. A thorough understanding of its reactivity, governed by the electronic effects of its substituents, allows for a strategic and regioselective approach to its derivatization. The protocols outlined in this guide for Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction provide a solid foundation for researchers and drug development professionals to unlock the synthetic potential of this valuable intermediate. It is important to note that the provided protocols are illustrative and may require optimization for specific substrates and desired outcomes.
References
- 1. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Introduction to the Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to improving the yield of 1-Bromo-2,4-dichloro-5-nitrobenzene synthesis. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of this synthesis.
The synthesis of this compound is a critical process for creating a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The molecule's specific arrangement of electron-withdrawing groups and a reactive bromo-substituent makes it a valuable intermediate.[1][2] The most common synthetic route is the nitration of 1-bromo-2,4-dichlorobenzene. This is an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry.[3][4] However, the simultaneous presence of multiple deactivating halogen substituents presents unique challenges in achieving high yield and purity. This guide will address these challenges head-on.
The Core Reaction: Electrophilic Aromatic Substitution
The fundamental mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[5] This electrophile then attacks the electron-rich π-system of the 1-bromo-2,4-dichlorobenzene ring. Despite the deactivating nature of the halogen substituents, they direct the incoming nitro group to specific positions. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6] The final step is the deprotonation of this intermediate to restore the aromaticity of the ring, yielding the desired product.[4][7]
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the synthesis.
Question 1: Why is my reaction yield consistently low or non-existent?
Potential Causes:
-
Insufficiently Potent Electrophile: The nitronium ion (NO₂⁺) may not be forming in sufficient concentration.
-
Low Reaction Temperature: The activation energy for the reaction is not being overcome, especially given the deactivated nature of the starting material.
-
Poor Quality Reagents: Use of wet or old nitric or sulfuric acid can prevent the formation of the nitronium ion.
-
Inadequate Mixing: If the reagents are not properly mixed, localized concentrations can lead to side reactions or unreacted starting material.
Recommended Solutions:
-
Ensure Fresh, Concentrated Acids: Use fresh, concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid to generate a high concentration of the nitronium ion.[8]
-
Optimize Reaction Temperature: While the reaction should be started at a low temperature (0-5 °C) for controlled addition of the nitrating mixture, the reaction may need to be gently warmed to 50-60 °C to drive it to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Vigorous Stirring: Ensure efficient and constant stirring throughout the reaction to maintain a homogenous mixture.
Scientific Rationale:
The nitration of a deactivated ring like 1-bromo-2,4-dichlorobenzene requires a strong electrophile. The concentration of the nitronium ion is highly dependent on the water content of the acid mixture; any excess water will shift the equilibrium away from its formation. The deactivating effect of the three halogen atoms increases the activation energy of the reaction, often necessitating higher temperatures for a reasonable reaction rate.
Question 2: My final product is impure, containing significant isomeric byproducts. How can I improve the regioselectivity?
Potential Causes:
-
Incorrect Reaction Temperature: Higher temperatures can sometimes lead to the formation of less-favored isomers by overcoming the activation energy barriers for their formation.
-
Non-optimal Acid Ratio: The ratio of sulfuric to nitric acid can influence the reaction's selectivity.
Recommended Solutions:
-
Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. Add the nitrating mixture slowly at a low temperature to control the initial exothermic reaction, then warm gently as needed.[5]
-
Use Sulfuric Acid as a Solvent: Using a larger excess of sulfuric acid can help to ensure a consistent and highly acidic medium, which can improve selectivity.
Scientific Rationale:
In 1-bromo-2,4-dichlorobenzene, the bromine and chlorine atoms are ortho, para-directing groups. The desired 5-nitro product is formed due to the directing effects of the halogens at positions 2 and 4. However, other isomers are possible. Careful control of kinetic versus thermodynamic reaction conditions through temperature management is key to favoring the formation of the desired isomer.
Question 3: The reaction seems to stop before all the starting material is consumed. What should I do?
Potential Causes:
-
Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the substrate may be too low.
-
Reaction Time is Too Short: Deactivated substrates require longer reaction times to go to completion.
Recommended Solutions:
-
Use a Slight Excess of Nitric Acid: Employ a molar ratio of nitric acid to 1-bromo-2,4-dichlorobenzene of approximately 1.1:1 to 1.2:1.
-
Monitor and Extend Reaction Time: Use TLC to monitor the disappearance of the starting material. If the reaction has stalled but starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Scientific Rationale:
Stoichiometry is crucial. A slight excess of the nitrating agent ensures that the limiting reactant (the substrate) is fully consumed. Deactivated aromatic rings react more slowly than benzene, so patience and careful monitoring are essential.[5]
Question 4: I'm having difficulty purifying the product. What are the best methods?
Potential Causes:
-
Oily Product: The crude product may be an oil or a low-melting solid, making it difficult to handle.
-
Closely Related Impurities: Isomeric byproducts may have similar polarities, making separation by chromatography challenging.
Recommended Solutions:
-
Recrystallization: This is the preferred method for purifying solid products. A suitable solvent system must be identified where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a hexane/ethyl acetate mixture are good starting points.[5][9]
-
Column Chromatography: For oily products or difficult separations, silica gel column chromatography can be effective. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.[9]
Scientific Rationale:
Recrystallization relies on the difference in solubility between the desired product and impurities. As a hot, saturated solution cools, the less soluble compound (ideally the product) will crystallize out, leaving the more soluble impurities in the mother liquor.[5] Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for this reaction?
A: In this nitration reaction, concentrated sulfuric acid acts as the catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). A Lewis acid catalyst, typically used in halogenation reactions, is not required here.[3][5]
Q: What are the key safety precautions I should take?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction of concentrated nitric and sulfuric acids is highly exothermic. Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.
-
The reaction itself is also exothermic. Add the nitrating mixture to the substrate slowly and with cooling to maintain control.[5]
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction is progressing.
Q: What is the expected yield for this synthesis?
A: Given the deactivated nature of the starting material, yields can vary. A well-optimized reaction should aim for yields in the range of 60-80%. However, lower yields are not uncommon, especially during initial attempts. The procedures in similar reactions report yields in this range.[10]
Detailed Experimental Protocol
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-bromo-2,4-dichlorobenzene (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) while cooling in an ice bath. This mixture should be prepared fresh.
-
Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If TLC analysis shows incomplete reaction after 1-2 hours, gently warm the mixture to 50-60 °C and hold for another 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture over crushed ice. A precipitate should form.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude product by recrystallization from ethanol.[5]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1-1.2 : 3-4 | Ensures complete reaction and provides a suitable reaction medium. |
| Addition Temperature | 0-10 °C | Controls the initial exothermic reaction.[5] |
| Reaction Temperature | Room Temp to 60 °C | May require heating to overcome the activation energy of the deactivated ring. |
| Reaction Time | 2-4 hours | Deactivated substrates require longer reaction times. Monitor by TLC. |
| Expected Yield | 60-80% | A realistic target for a well-optimized reaction. |
Visualizations
Reaction Pathway
Caption: Electrophilic nitration of 1-bromo-2,4-dichlorobenzene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for reactions involving 1-Bromo-2,4-dichloro-5-nitrobenzene
Welcome to the dedicated troubleshooting and support guide for reactions involving 1-Bromo-2,4-dichloro-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and ensure the integrity of your results.
Understanding the Substrate: A Multi-Functional Building Block
This compound (MW: 270.90 g/mol ) is a highly functionalized aromatic compound.[1] Its reactivity is dominated by three key features:
-
A Highly Activated Aromatic Ring: The potent electron-withdrawing nitro group, in conjunction with two chloro substituents, renders the benzene ring extremely electron-deficient. This significantly activates the molecule for Nucleophilic Aromatic Substitution (SNAr) .[2][3][4]
-
A Selective C-Br Bond: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions . Its reactivity is substantially higher than the C-Cl bonds, allowing for selective functionalization.
-
A Reducible Nitro Group: The nitro moiety can be readily reduced to an aniline, a critical transformation for the synthesis of many pharmaceutical intermediates and heterocyclic compounds.[5][6]
This guide is structured around these three core reaction classes.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of this substrate's utility. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[2][4][7] The strong electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate.[3][8]
FAQ 1: My SNAr reaction is sluggish or fails to proceed. What are the common culprits?
This is a frequent issue that often traces back to reaction conditions or nucleophile choice. The activation provided by the nitro and chloro groups is substantial, but not always sufficient to overcome a high activation barrier without optimization.
Answer: A stalled SNAr reaction can typically be attributed to one of four factors: the nucleophile's reactivity, solvent effects, temperature, or the presence of inhibiting species.
Causality-Driven Troubleshooting:
-
Nucleophile Potency: While the ring is electrophilic, the attacking species must be a sufficiently potent nucleophile. Weak nucleophiles (e.g., neutral water, neutral alcohols) will struggle to initiate the attack without activation.
-
Solvent Choice: The reaction involves the formation of a charged intermediate (Meisenheimer complex). Polar, aprotic solvents such as DMF, DMSO, DMAc, or NMP are essential as they can solvate the accompanying cation without interfering with the nucleophile's reactivity. Protic solvents can solvate and deactivate the nucleophile.
-
Thermal Energy: Many SNAr reactions require heating to overcome the initial activation energy for the formation of the Meisenheimer complex. Room temperature reactions are often slow unless a highly reactive nucleophile is used.
-
Base Stoichiometry: If your nucleophile is an alcohol, thiol, or amine, a base is often required to deprotonate it, increasing its nucleophilicity. However, using a nucleophilic base (like NaOH with an amine nucleophile) can lead to competitive side reactions. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often a better choice.
Troubleshooting Summary Table:
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. Insufficiently potent nucleophile. | If using a neutral nucleophile (e.g., R-OH, R-NH₂), add a non-nucleophilic base (e.g., K₂CO₃, NaH) to generate the more reactive alkoxide or amide. |
| 2. Inappropriate solvent. | Switch to a polar, aprotic solvent like DMSO or NMP. Ensure the solvent is anhydrous if your nucleophile or base is water-sensitive. | |
| 3. Reaction temperature is too low. | Incrementally increase the reaction temperature, monitoring by TLC or LC-MS. Start at 60 °C and increase to 80-120 °C if necessary. | |
| Reaction starts but stalls | 1. Product inhibition. | This is rare but possible. Try running the reaction at a lower concentration. |
| 2. Decomposition of reagent. | Ensure the purity of your nucleophile and the substrate. Degradation at high temperatures can occur. | |
| Formation of multiple products | 1. Competitive attack by base/solvent. | If using a nucleophilic base (e.g., hydroxide), it may compete with your intended nucleophile. Switch to a non-nucleophilic base. DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic. |
| 2. Substitution at a C-Cl position. | This is thermodynamically less favorable but can occur under very harsh conditions (high temperature, long reaction times). Confirm the structure of your byproducts. |
Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile
-
To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alcohol nucleophile (1.1-1.5 eq).
-
Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x) to remove the solvent and inorganic salts.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
SNAr Troubleshooting Workflow
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 1-Bromo-2,4-dichloro-5-nitrobenzene Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene (CAS No. 65001-80-1). This key intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. Its synthesis is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 1-bromo-2,4-dichlorobenzene. While the reaction appears straightforward, achieving high yield and purity requires careful control over reaction parameters.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the challenges of this synthesis. We will delve into the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.
Reaction Overview & Mechanism
The core transformation is the nitration of 1-bromo-2,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2][3][4]. This powerful electrophile is then attacked by the electron-rich aromatic ring.
The existing substituents (-Br and -Cl) are ortho-, para-directing groups. However, they are also deactivating. The directing effects on the incoming nitro group are as follows:
-
Position 5: This is the primary site of substitution. It is para to the bromine at position 1 and ortho to the chlorine at position 4. This position is sterically accessible and electronically favored.
-
Other Positions: Substitution at other positions is generally disfavored due to steric hindrance and the combined deactivating effects of the halogens.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield can stem from several factors. Let's diagnose it systematically.
-
Incomplete Reaction: The deactivating nature of two chlorine atoms and one bromine atom slows the reaction compared to the nitration of simpler halobenzenes[5].
-
Cause: Insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration by 30-60 minutes. Ensure the internal temperature of the reaction mixture is maintained within the optimal range (see protocol below). Do not excessively increase the temperature, as this can lead to side reactions[6][7].
-
-
Side Product Formation: The primary side reactions are the formation of other isomers and dinitrated products.
-
Cause: Poor temperature control is the most common culprit. Temperatures exceeding 60-70°C can provide sufficient energy to overcome the activation barrier for dinitration[6][7].
-
Solution: Maintain strict temperature control using an ice bath. The addition of the substrate to the mixed acid should be slow and portion-wise to manage the exothermic release of heat[5][6].
-
-
Loss During Workup: The product can be lost during the quenching, extraction, or purification phases.
-
Cause: Pouring the reaction mixture too quickly onto ice can cause localized heating and potential degradation. Inefficient extraction or using a suboptimal recrystallization solvent will also lead to significant loss.
-
Solution: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice[8]. During extraction, ensure thorough mixing of the aqueous and organic layers. Perform back-extractions of the aqueous layer to recover all dissolved product. For purification, carefully select a recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is an oil or a low-melting solid, not the expected crystals. What went wrong?
Answer: This is a classic sign of impurities, most likely isomeric byproducts.
-
Cause: While the 5-nitro isomer is the major product, small amounts of other isomers can form. These isomers can create a eutectic mixture with the desired product, depressing the melting point and preventing crystallization[9]. The major ortho- and para-isomers formed during the nitration of bromobenzene have significantly different melting points, and the presence of the lower-melting isomer can inhibit crystallization of the higher-melting one[5][10].
-
Solution 1: Purification via Recrystallization: The key is to find a solvent system that maximizes the solubility difference between your desired product and the impurities. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) often works well. Dissolve the crude oil in the minimum amount of the "good" solvent at boiling, then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Solution 2: Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating isomers[8]. Use a solvent system of low to moderate polarity, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. Monitor the fractions by TLC to isolate the pure product.
Question 3: The reaction mixture turned dark brown/black. Is this normal?
Answer: A yellow to orange or reddish-brown color is normal for nitration reactions[11]. However, a very dark brown or black color, especially if accompanied by the evolution of brown fumes (NO₂ gas), indicates a runaway reaction or oxidation of the starting material.
-
Cause: This is almost always due to a loss of temperature control. The reaction is highly exothermic, and if the heat is not dissipated effectively, the temperature can rise rapidly, leading to oxidative side reactions.
-
Immediate Action: If you observe this, immediately immerse the reaction flask in a large ice-water bath to bring the temperature down.
-
Prevention:
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of nitric acid to sulfuric acid? A typical and effective nitrating mixture consists of a 1:1 to 1:2 molar or volume ratio of concentrated nitric acid to concentrated sulfuric acid[5][6]. The sulfuric acid is the catalyst and also acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion[1][3].
Q2: What are the essential safety precautions for this reaction? Handling concentrated nitric and sulfuric acids requires extreme caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat[12][13][14].
-
Ventilation: Perform the entire experiment in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes[14][15].
-
Handling Acids: Always add acid to water, never the other way around. When preparing the mixed acid, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath[16].
-
Spill Response: Have a spill kit with a neutralizer like sodium bicarbonate readily available[16]. In case of skin contact, rinse immediately with copious amounts of water for at least 15 minutes[13][15].
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use a non-polar eluent like 9:1 Hexane:Ethyl Acetate. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The product will be a new, more polar spot (lower Rf value) than the starting material. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q4: What is the best method for purifying the final product? For most lab-scale syntheses, recrystallization is the most efficient method. Ethanol or a mixture of ethanol and water is often a good starting point. If isomers are a significant issue, column chromatography is the preferred method[8].
| Parameter | Recommended Condition | Rationale |
| Substrate | 1-Bromo-2,4-dichlorobenzene (1.0 eq) | The limiting reagent for the reaction. |
| Nitrating Agent | Conc. HNO₃ (1.1 - 1.5 eq) | A slight excess ensures complete conversion of the substrate. |
| Catalyst | Conc. H₂SO₄ (1.5 - 2.0 eq relative to HNO₃) | Catalyzes nitronium ion formation and absorbs the water byproduct, driving the reaction forward[1][4]. |
| Temperature | 0°C (for mixing) to 40-50°C (for reaction) | Low temperature for mixing controls exotherm. Gentle heating ensures a reasonable reaction rate without dinitration[6][7]. |
| Reaction Time | 1-2 hours (TLC monitored) | Sufficient time for completion, but should be confirmed by TLC to avoid unnecessary side reactions. |
| Workup | Quench on ice, extract with organic solvent (e.g., DCM) | Precipitates the product and neutralizes the strong acids upon washing. |
| Purification | Recrystallization (e.g., from Ethanol) or Chromatography | Removes unreacted starting material and isomeric impurities. |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Prepare Nitrating Mixture: In a flask equipped with a magnetic stir bar and placed in an ice-water bath, add 20 mL of concentrated H₂SO₄. Slowly, over 10-15 minutes, add 10 mL of concentrated HNO₃. Stir the mixture and allow it to cool to 0-5°C.
-
Substrate Addition: In a separate beaker, dissolve 10.0 g of 1-bromo-2,4-dichlorobenzene in 10 mL of DCM.
-
Reaction: Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30 minutes. Use the ice bath to maintain the internal temperature between 10-20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath at 45-50°C for 1 hour.
-
Monitoring: Monitor the reaction by TLC (9:1 Hexane:EtOAc) until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Transfer the mixture to a separatory funnel. Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If it does not dissolve easily, you may need to heat the mixture gently on a hot plate.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.
-
Complete the crystallization by placing the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR).
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 8. benchchem.com [benchchem.com]
- 9. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 10. savitapall.com [savitapall.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. quora.com [quora.com]
- 13. ehs.com [ehs.com]
- 14. labproinc.com [labproinc.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. columbuschemical.com [columbuschemical.com]
Technical Support Center: Purification of 1-Bromo-2,4-dichloro-5-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-2,4-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile chemical intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification protocols for the highest purity outcomes.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is directly linked to its purity. Impurities, often arising from the synthesis process, can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final product. Understanding the nature of these impurities and the most effective methods for their removal is paramount.
Common impurities can include regioisomers formed during the nitration or halogenation steps of the synthesis, unreacted starting materials, and byproducts from side reactions. The structural similarity of these impurities to the target compound often makes purification a non-trivial task.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, typical impurities include:
-
Isomeric Byproducts: Nitration of 1-bromo-2,4-dichlorobenzene can lead to the formation of other isomers where the nitro group is in a different position. Similarly, if the halogenation steps are not perfectly regioselective, you may have isomers with different halogen substitution patterns.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-bromo-2,4-dichlorobenzene or nitrating agents.
-
Over-nitrated or Over-halogenated Products: Under harsh reaction conditions, the aromatic ring can be further substituted.
-
Decomposition Products: Halogenated nitroaromatics can be sensitive to heat and light, potentially leading to degradation products.[2]
Q2: My crude product is a dark, oily substance. Is this normal, and how should I proceed?
A2: A dark, oily appearance is common for crude halogenated nitroaromatics and often indicates the presence of residual acids from the nitration process and other colored impurities. The first step is typically a work-up procedure to neutralize and remove these acids. This involves quenching the reaction mixture in ice water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3]
Q3: I'm struggling to get my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
-
High Impurity Load: A significant amount of impurities can inhibit crystal lattice formation. Consider a pre-purification step like a quick filtration through a silica plug.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating. Try a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Protocol: Standard Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) in small test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling. |
| No Crystals Form | The solution is not saturated, or the impurity level is too high. | Evaporate some of the solvent to increase concentration. Try scratching the flask or adding a seed crystal. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization. A second recrystallization may be necessary. |
Troubleshooting Guide: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Protocol: Column Chromatography of this compound
-
Stationary and Mobile Phase Selection: For compounds like this compound, silica gel (230-400 mesh) is a suitable stationary phase.[4] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound for good separation.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a level and crack-free bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
Troubleshooting Common Column Chromatography Problems
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase, overloaded column, or channeling in the stationary phase. | Optimize the mobile phase using TLC. Use a sample-to-silica ratio of 1:20 to 1:50 by weight.[4] Ensure the column is packed properly. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. A mixture of methanol in dichloromethane can be used for very polar compounds.[4] |
| Cracked Column Bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. A cracked column will require repacking.[4] |
| Tailing of Spots on TLC | The compound may be acidic or basic, interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Visualization of Purification Workflows
Recrystallization Workflow
References
Technical Support Center: Challenges in Scaling Up 1-Bromo-2,4-dichloro-5-nitrobenzene Reactions
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 1-Bromo-2,4-dichloro-5-nitrobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the synthesis and subsequent reactions of this important chemical intermediate. As you scale up from the bench to pilot plant or full-scale production, unique challenges can arise. This center will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound.
Q1: What is the primary application of this compound?
A1: this compound is a versatile intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the presence of multiple reactive sites, allowing for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions.
Q2: Which halogen is the most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This step is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. Therefore, the order of reactivity for leaving groups in SNAr is generally F > Cl > Br > I. However, in this molecule, the positions of the halogens relative to the strongly electron-withdrawing nitro group are crucial. The bromine atom is ortho to the nitro group, while the chlorine atoms are meta and para. The ortho and para positions are significantly activated towards nucleophilic attack. Given the options, the bromine at position 1 is a likely candidate for displacement due to its ortho relationship to the nitro group. However, the chlorine at position 4 is para to the nitro group and could also be a viable leaving group. The relative reactivity would need to be determined experimentally, but both are more activated than the chlorine at position 2.
Q3: What are the main safety concerns when working with this compound?
A3: this compound is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
Q4: Why is temperature control so critical during the synthesis of this compound?
A4: The synthesis of this compound is achieved through the nitration of 1-bromo-2,4-dichlorobenzene using a mixture of concentrated nitric and sulfuric acids. This reaction is highly exothermic. Poor temperature control can lead to an increased rate of reaction, potentially causing a dangerous runaway reaction. Furthermore, higher temperatures can promote the formation of dinitrated and other isomeric byproducts, complicating purification and reducing the yield of the desired product.[5]
Synthesis of this compound: A Scalable Approach and Troubleshooting
The synthesis of this compound is a classic example of electrophilic aromatic substitution. Below is a representative protocol, followed by a discussion of scale-up challenges and a troubleshooting guide.
Experimental Protocol: Nitration of 1-Bromo-2,4-dichlorobenzene
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, add 1-bromo-2,4-dichlorobenzene.
-
Cooling: Cool the reactor to 0-5 °C using a circulating chiller.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred starting material, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Scale-Up Challenges and Solutions
| Challenge | Explanation | Solution |
| Thermal Management | The nitration reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. | Use a jacketed reactor with a reliable cooling system. Control the addition rate of the nitrating mixture to manage the exotherm. Consider a semi-batch or continuous flow process for better heat control. |
| Mixing and Mass Transfer | Inadequate mixing can lead to localized "hot spots" and poor reaction control, resulting in side product formation. | Use an efficient overhead stirrer. Ensure the reactor is properly baffled to promote good mixing. |
| Regioselectivity | The directing effects of the bromo and chloro substituents can lead to the formation of other nitro isomers. | Maintain a low reaction temperature (0-5 °C) to favor the desired isomer. The order of addition of reagents can also influence selectivity. |
| Work-up and Waste Disposal | Quenching a large volume of concentrated acid is hazardous. The acidic aqueous waste stream requires careful neutralization and disposal. | Use a controlled quenching procedure, adding the reaction mixture to ice/water rather than the other way around. Implement a robust waste treatment plan for the acidic effluent. |
Troubleshooting Guide for Synthesis
Issue: Low Yield
-
Possible Cause 1: Incomplete Reaction.
-
Diagnosis: Check reaction monitoring data (TLC, HPLC).
-
Solution: Increase reaction time or consider a slight increase in temperature (e.g., to 10-15 °C) after the initial addition, while carefully monitoring for side product formation.
-
-
Possible Cause 2: Product Loss During Work-up.
-
Diagnosis: Analyze aqueous layers for product.
-
Solution: Perform multiple extractions with the organic solvent. Ensure proper phase separation.
-
Issue: High Levels of Impurities
-
Possible Cause 1: Dinitration.
-
Diagnosis: Identify dinitrated byproducts by MS or NMR.
-
Solution: Strictly maintain a low reaction temperature. Use the stoichiometric amount of nitric acid.
-
-
Possible Cause 2: Isomeric Byproducts.
-
Diagnosis: Analyze the crude product by GC or NMR to identify isomers.
-
Solution: Optimize the reaction temperature and addition rate. Purification by fractional crystallization or column chromatography may be necessary.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: A Guide to Success
This compound is an excellent substrate for SNAr reactions due to the activating effect of the nitro group.
Principles of SNAr with this compound
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[6] The stability of this complex is key to a successful reaction. The electron-withdrawing nitro group is most effective at stabilizing the negative charge when it is ortho or para to the leaving group.[7][8] In this compound, the bromine is ortho to the nitro group, and one of the chlorines is para. Therefore, both are activated towards nucleophilic attack.
Caption: Generalized SNAr Mechanism.
General Protocol for SNAr Reaction
Objective: To substitute a halogen on this compound with a generic nucleophile (e.g., an alcohol, R-OH).
Materials:
-
This compound
-
Nucleophile (e.g., R-OH, 1.5-2.0 eq)
-
Base (e.g., NaH, K₂CO₃, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Nucleophile Activation: Under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent. If using a weak nucleophile like an alcohol, add a strong base like NaH at 0 °C to form the more potent nucleophile (alkoxide).[6]
-
Substrate Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction and quench carefully (e.g., with water or a saturated solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide for SNAr Reactions
Issue: Low or No Conversion
-
Possible Cause 1: Insufficient Nucleophile Reactivity.
-
Diagnosis: The nucleophile may not be strong enough.
-
Solution: If using a neutral nucleophile (e.g., alcohol, amine), add a suitable base to deprotonate it and increase its nucleophilicity.[9]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Diagnosis: Protic solvents can solvate and deactivate the nucleophile.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[9]
-
-
Possible Cause 3: Insufficient Temperature.
-
Diagnosis: The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature and monitor for product formation and decomposition.
-
Issue: Formation of Multiple Products
-
Possible Cause 1: Substitution at Multiple Positions.
-
Diagnosis: LC-MS or NMR analysis shows multiple isomers.
-
Solution: This can occur if the reaction conditions are too harsh. Try lowering the temperature or using a milder base. The choice of solvent can also influence regioselectivity.
-
-
Possible Cause 2: Side Reactions of the Nucleophile or Product.
-
Diagnosis: Identify unexpected byproducts.
-
Solution: Protect sensitive functional groups on the nucleophile. Use a less harsh base or lower the reaction temperature.
-
Caption: Decision tree for troubleshooting low conversion in SNAr.
Safety and Handling
Always consult the Safety Data Sheet (SDS) before working with this compound and any other chemicals.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid compound or concentrated acids.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- 1. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Identification in the Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
An advanced technical support resource for professionals engaged in the synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene.
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of this compound. Our focus is on the practical identification and mitigation of common impurities through an understanding of the underlying reaction mechanisms and the application of modern analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?
A1: The most common and logical synthetic approach is the electrophilic nitration of 1-bromo-2,4-dichlorobenzene. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile.
The primary byproducts arise from:
-
Isomeric Impurities: The directing effects of the existing halogen substituents on the benzene ring. Halogens are ortho- and para-directing deactivators.[3] Given the starting material, the nitro group can add to several positions, leading to isomeric forms of the desired product.
-
Over-Nitration: Introduction of a second nitro group to the aromatic ring, leading to dinitro compounds, especially if reaction conditions are too harsh (e.g., high temperature or excess nitric acid).[4][5]
-
Incomplete Reaction: Residual, unreacted 1-bromo-2,4-dichlorobenzene in the final product mixture.
-
Competing Side Reactions: Sulphonation of the aromatic ring can occur, particularly at elevated temperatures, leading to sulfonic acid derivatives.[4][5] The formation of phenolic compounds through hydrolysis or other side reactions is also possible, though typically as minor contaminants.[4]
Q2: I'm observing an unexpected spot on my TLC plate that isn't the starting material or the product. What could it be?
A2: An unexpected spot on a Thin Layer Chromatography (TLC) plate often indicates the formation of a byproduct. The most likely candidates are positional isomers. While the C-5 position is sterically and electronically favored for nitration, substitution can also occur at other available positions on the ring, leading to isomers like 1-Bromo-2,4-dichloro-6-nitrobenzene. Another possibility, especially if the spot is significantly more polar (lower Rf value), is a dinitrated or sulfonated byproduct. Phenolic impurities can also appear as distinct spots.[4]
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A3: A multi-technique approach is recommended for unambiguous identification and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[6] Isomers will have the same molecular weight but may have different retention times.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating and quantifying components of the reaction mixture, especially for less volatile compounds.[7][8][9] Different isomers often exhibit baseline separation under optimized conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of the product and its isomers. The substitution pattern on the aromatic ring creates a unique fingerprint of chemical shifts and coupling constants for each isomer, allowing for definitive identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less specific for distinguishing isomers, FTIR can confirm the presence of key functional groups (e.g., C-NO₂, C-Cl, C-Br bonds) in the product and can help identify unexpected functionalities from side reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low yield of the desired product with significant amounts of unreacted starting material.
-
Probable Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate concentration of the nitrating agent. The deactivating nature of the two chlorine atoms and one bromine atom slows the rate of electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount of nitric acid is used relative to the 1-bromo-2,4-dichlorobenzene.
-
Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider extending the reaction time. A modest increase in temperature (e.g., from 30-35°C to 40-45°C) can increase the reaction rate, but proceed with caution to avoid dinitration.[4]
-
Ensure Efficient Mixing: Inadequate stirring can lead to localized reagent depletion and an incomplete reaction.
-
Issue 2: Presence of a significant byproduct with the same mass as the product, but a different retention time in GC/HPLC.
-
Probable Cause: Formation of a positional isomer. The directing effects of the halogens at positions 1, 2, and 4 can lead to nitration at alternative sites, most notably the C-6 position.
-
Troubleshooting Steps:
-
Structural Confirmation: Isolate the byproduct fraction using preparative chromatography (if possible) and analyze it using ¹H NMR. The splitting patterns and chemical shifts of the aromatic protons will definitively establish the substitution pattern.
-
Control Regioselectivity:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity, favoring the thermodynamically more stable product.
-
Rate of Addition: Add the nitrating agent slowly to the substrate solution to maintain a low instantaneous concentration of the electrophile, which can improve regioselectivity.
-
-
Issue 3: Detection of byproducts with a higher molecular weight than the desired product.
-
Probable Cause: This strongly suggests over-nitration (dinitration) or, less commonly, a reaction involving the solvent or impurities. The introduction of a second nitro group adds 45 atomic mass units (amu) to the molecular weight.
-
Troubleshooting Steps:
-
Confirm Identity with MS: The mass spectrum should show a molecular ion peak corresponding to a dichlorobromodinitrobenzene.
-
Modify Reaction Conditions:
-
Reduce the molar ratio of nitric acid to the aromatic substrate. A ratio of 3:1 may be adequate, and any excess can be wasteful and promote side reactions.[4]
-
Strictly control the reaction temperature. Nitration is an exothermic process, and runaway temperatures are a primary cause of over-reaction. Use an ice bath to maintain the target temperature.
-
Reduce the reaction time. Stop the reaction as soon as the starting material is consumed (as monitored by TLC/GC).
-
-
Issue 4: Product mixture is dark orange or brown and difficult to purify.
-
Probable Cause: Formation of complex side products, potentially including phenolic compounds and sulfonated species.[4] High reaction temperatures can promote these competing pathways.
-
Troubleshooting Steps:
-
Refine Temperature Control: Ensure the reaction temperature does not exceed the optimal range (e.g., 35-40°C).[4]
-
Purification Strategy:
-
Aqueous Wash: An alkaline wash (e.g., with a dilute sodium bicarbonate solution) can help remove acidic impurities like sulfonic acids or phenolic byproducts.
-
Recrystallization: Use a suitable solvent system (e.g., isopropanol or ethanol) to recrystallize the crude product. The desired this compound will often crystallize out, leaving more soluble impurities in the mother liquor.
-
-
Visualized Workflows and Pathways
Byproduct Identification Workflow
This diagram outlines a logical sequence for identifying an unknown impurity observed during synthesis.
Caption: A troubleshooting workflow for identifying unknown byproducts.
Reaction Pathway and Potential Byproducts
This diagram illustrates the main synthetic route and the formation of common byproducts.
Caption: Synthesis of the target molecule and key byproduct pathways.
Quantitative Data Summary
| Compound Type | Potential Identity | Analytical Identification Notes | Mitigation Strategy |
| Starting Material | 1-Bromo-2,4-dichlorobenzene | Lower retention time in RP-HPLC; unique MS fragmentation. | Increase reaction time/temperature; check reagent stoichiometry. |
| Isomeric Byproduct | 1-Bromo-2,4-dichloro-6-nitrobenzene | Same MW as product in MS; different GC/HPLC retention time; unique ¹H NMR splitting pattern. | Lower reaction temperature; slow addition of nitrating agent. |
| Over-reaction | 1-Bromo-2,4-dichloro-x,y-dinitrobenzene | Higher MW in MS (+45 amu); lower Rf on TLC. | Reduce nitric acid stoichiometry; maintain strict temperature control. |
| Side-reaction | Bromodichloronitrobenzene sulfonic acid | High polarity (low Rf); may not be volatile enough for GC-MS. | Avoid high temperatures; use minimum necessary H₂SO₄ concentration. |
Experimental Protocol: Sample Analysis by GC-MS
This protocol provides a general framework for analyzing a crude reaction mixture to identify byproducts.
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in ice-cold water.
-
Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions (Example):
-
GC Column: A standard non-polar column (e.g., DB-5MS or equivalent), 30m x 0.25mm x 0.25µm.
-
Injector: Split/splitless, set to 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 50 to 500 m/z.
-
-
Data Analysis:
-
Integrate all significant peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak. Compare the molecular ion (M⁺) with the expected molecular weights of the product and potential byproducts.
-
Compare the fragmentation patterns to library spectra or predict fragmentation to help distinguish between isomers.
-
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 4. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2,4-dichloro-5-nitrobenzene
Welcome to the Technical Support Center for the purification of 1-Bromo-2,4-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice to enhance the purity of this critical reagent in your experimental workflows.
Understanding the Challenge: The Synthesis and Common Impurities
To effectively purify this compound, it is crucial to first understand its synthetic origin and the likely impurities that may be present. The most common laboratory-scale synthesis involves the electrophilic nitration of 1-bromo-2,4-dichlorobenzene.
Caption: Synthetic pathway of this compound.
The primary impurities of concern are:
-
Positional Isomers: The nitration of 1-bromo-2,4-dichlorobenzene can also yield the undesired 1-bromo-2,4-dichloro-6-nitrobenzene isomer. The separation of these positional isomers is often the most significant purification challenge.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 1-bromo-2,4-dichlorobenzene.
-
Dinitrated Byproducts: Although typically minor with controlled reaction conditions, over-nitration can lead to the formation of dinitro-substituted products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is fundamental to designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [2] |
| Molecular Weight | 270.90 g/mol | [2] |
| Melting Point | 69 °C | Commercially available data |
Q2: What is the best initial approach to purify crude this compound?
A2: For most applications, a well-executed recrystallization is the most efficient first step to significantly increase the purity of your material. It is particularly effective at removing less abundant impurities and can sometimes be sufficient on its own.
Q3: When is column chromatography necessary?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities, such as positional isomers, or when a very high degree of purity is required. It offers a more refined separation based on the differential adsorption of compounds to a stationary phase.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Oily precipitate instead of crystals. | The melting point of the impure compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. | Try a lower boiling point solvent or a solvent mixture. Attempt to purify a small sample by preparative TLC to obtain seed crystals. |
| Recrystallization: No crystal formation upon cooling. | Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent and attempt to cool again. If crystals still do not form, consider a different solvent or a solvent/anti-solvent system. |
| Column Chromatography: Poor separation of spots on TLC. | The chosen eluent system has either too high or too low polarity. | Systematically vary the ratio of the polar and non-polar solvents in your eluent system to achieve a target Rf value of 0.2-0.4 for the desired compound. |
| Column Chromatography: The compound is not eluting from the column. | The eluent is not polar enough. The compound may be interacting too strongly with the silica gel. | Gradually increase the polarity of the eluent system. For very polar compounds, the addition of a small percentage of methanol may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed to be a starting point for the purification of this compound. The ideal solvent may need to be determined experimentally.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Commonly effective solvents for halogenated nitroaromatic compounds include ethanol, methanol, isopropanol, and mixtures of hexanes and ethyl acetate.[4][5]
-
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod at the solvent line.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is intended for the separation of closely related isomers when recrystallization is insufficient.
1. Preparation of the Stationary Phase:
-
Use silica gel (230-400 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Mobile Phase Selection:
-
A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.
-
Perform thin-layer chromatography (TLC) on the crude material using different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal eluent system that provides good separation between the desired product and its impurities. Aim for an Rf value of 0.2-0.4 for the target compound.
3. Column Chromatography Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-2,4-dichloro-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for performing cross-coupling reactions with 1-bromo-2,4-dichloro-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of utilizing this highly functionalized aryl halide in synthetic applications. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions.
The substrate , this compound, presents a unique set of electronic and steric challenges. Its highly electron-deficient aromatic ring, a result of three powerful electron-withdrawing groups (-NO₂, -Cl), significantly influences its reactivity. This guide will help you harness these properties to your advantage.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which halogen is expected to react selectively in a cross-coupling reaction?
The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-OTf >> C-Cl.[1] For this compound, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bonds and will be the exclusive site of oxidative addition under standard cross-coupling conditions. The high bond dissociation energy of the C-Cl bond makes it much more challenging to activate.[2][3]
Q2: How does the electronic nature of this substrate affect catalyst selection?
The substrate is highly electron-deficient. This property is generally favorable for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] Electron-deficient aryl halides tend to interact strongly with the palladium catalyst.[2] To facilitate this key step, catalysts supported by electron-rich and sterically bulky phosphine ligands are highly recommended. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[4]
Q3: What are the best general-purpose palladium catalysts and ligands for this substrate?
For a highly electron-deficient and sterically accessible substrate like this, several catalyst systems are effective. Buchwald's biaryl phosphine ligands and related bulky, electron-rich alkylphosphine ligands are the industry standard.
| Ligand/Precatalyst | Key Features & Typical Applications |
| XPhos / XPhos Pd G3/G4 | Excellent for Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] Highly active and versatile for electron-deficient substrates. |
| SPhos / SPhos Pd G3/G4 | Similar to XPhos, often used for challenging couplings, including those involving heteroaryl partners.[7] |
| RuPhos / RuPhos Pd G3/G4 | Particularly effective for Buchwald-Hartwig aminations with hindered primary amines and anilines.[8] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | A less complex, yet highly effective, electron-rich and bulky ligand. Excellent for Suzuki and Sonogashira couplings.[2][9] |
| Pd(PPh₃)₄ (Tetrakis) | A classic, general-purpose catalyst. While often effective, it can be less active than modern ligand systems for challenging substrates and may require higher temperatures.[2] |
Q4: Which cross-coupling reactions are most suitable for this substrate?
This substrate is an excellent candidate for a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of amines.[10]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9]
The choice of reaction depends entirely on the desired final product. The key to success is tailoring the catalyst, ligand, base, and solvent to the specific transformation.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Workflow for Troubleshooting Failed Reactions
Before diving into specific issues, use this logical workflow to guide your troubleshooting process.
Caption: A logical workflow for diagnosing failed cross-coupling reactions.
Q5: My Suzuki-Miyaura reaction has a very low yield. What is the likely cause and how do I fix it?
Low yields in Suzuki couplings with this substrate are often traced back to a few key areas.[13]
-
Problem 1: Ineffective Base or Protodeboronation. The base is critical for activating the boronic acid to form a more nucleophilic 'ate' complex, which is necessary for transmetalation.[14] However, a base that is too strong or too aqueous can lead to the unwanted side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.
-
Solution: Screen a panel of bases. Start with a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[13] If issues persist, consider using a stronger, non-nucleophilic base like Cs₂CO₃ or an alkoxide base (e.g., KOt-Bu) in an anhydrous solvent system. Using anhydrous conditions can minimize protodeboronation.[15]
-
-
Problem 2: Catalyst Deactivation. Palladium catalysts are sensitive to oxygen. Incomplete degassing of your solvent and reaction vessel is a common cause of catalyst death and low conversion.
-
Solution: Ensure your reaction setup is rigorously free of oxygen. Use a solvent that has been thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[16] Assemble your reaction under a positive pressure of an inert gas.
-
-
Problem 3: Homocoupling of the Boronic Acid. You may observe a significant by-product corresponding to the dimer of your boronic acid coupling partner.
-
Solution: This often occurs when the transmetalation/reductive elimination pathway is slow. Ensure your catalyst system is active enough. You can also try adjusting the stoichiometry, sometimes using a slight excess of the aryl halide (1.05 to 1.1 equivalents) can suppress this side reaction.[15]
-
Q6: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (the bromine is replaced by hydrogen). Why is this happening?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[10] It occurs when an intermediate palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with your aryl halide to produce the undesired arene.
-
Cause: The Pd-H species can arise from β-hydride elimination if your amine coupling partner has β-hydrogens, or from reactions with the base or solvent.[10]
-
Solution 1: Choice of Base. The base is often implicated. While strong bases like NaOt-Bu or KOt-Bu are required for deprotonating the amine, they can also promote side reactions. Consider using Lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄, which are sometimes milder.[17]
-
Solution 2: Ligand Choice. The ligand's steric bulk is crucial. A bulky ligand like XPhos or RuPhos can create a crowded coordination sphere around the palladium center, which accelerates the desired C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[5] If you are using a less bulky ligand, switching to a more sterically demanding one is a primary troubleshooting step.
Q7: My Heck reaction is sluggish and requires high temperatures, leading to decomposition. How can I improve it?
While the electron-deficient nature of this compound is good for oxidative addition, other steps in the Heck catalytic cycle can be slow.
-
Problem: Slow Syn-Addition or β-Hydride Elimination. The subsequent steps of the Heck reaction can be problematic. High temperatures are often used to drive these steps, but can lead to decomposition of the sensitive nitro-aromatic product.
-
Solution 1: Use a Ligandless or Phosphine-Free System. For highly active substrates, sometimes the phosphine ligand can be inhibitory. A "ligand-free" protocol using Pd(OAc)₂ or a heterogeneous catalyst like Pd/C can be surprisingly effective and may proceed at lower temperatures.[18]
-
Solution 2: Add a Phase-Transfer Catalyst. If using a biphasic or heterogeneous system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction, allowing for lower temperatures.[15]
-
Solution 3: Optimize the Base. The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle. Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or KOAc are common.[12][19] Screening different bases can have a dramatic effect on reaction efficiency.
Q8: I'm having difficulty purifying my product from the residual catalyst and ligands. Any advice?
Purification can be challenging due to the nonpolar nature of many cross-coupling products and the greasy phosphine oxide byproducts.
-
Solution 1: Use Precatalysts. Using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) allows for very low catalyst loadings (often < 1 mol%), which significantly reduces the amount of palladium residue in the crude product.
-
Solution 2: Aqueous Wash. A wash with an aqueous solution of thiourea or L-cysteine can sometimes help scavenge residual palladium from the organic layer.
-
Solution 3: Phosphine Scavengers. After the reaction, you can add a phosphine scavenger resin to the crude mixture to bind the excess ligand and its oxide, simplifying filtration and subsequent chromatography.
-
Solution 4: Filtration through Activated Carbon. Filtering the crude product (dissolved in a suitable solvent) through a plug of activated carbon can effectively remove a significant amount of colored palladium impurities.
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points. Optimization of temperature, reaction time, and reactant ratios may be necessary for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 2,4-dichloro-5-nitro-1,1'-biphenyl.
Reaction Scheme: (Conceptual Image)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and degassed water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(2,4-dichloro-5-nitrophenyl)morpholine.
Catalytic Cycle Overview:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add the this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Evacuate and backfill the tube with inert gas three times.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[20]
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 1-Bromo-2,4-dichloro-5-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Analytical Challenge
1-Bromo-2,4-dichloro-5-nitrobenzene (C₆H₂BrCl₂NO₂) is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its complex substitution pattern, featuring three distinct halogen atoms and a strongly deactivating nitro group, presents a unique analytical challenge. Accurate structural verification and purity assessment are paramount to ensure the integrity of downstream applications.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. Moving beyond mere procedural descriptions, we will explore the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate these methods but also to adapt them for analogous analytical problems. The synergy of NMR, which elucidates the precise connectivity of atoms, and MS, which provides definitive molecular weight and elemental composition information, offers a self-validating system for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy serves as the gold standard for unambiguous structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Core Principles: Substituent Effects in Action
For substituted benzenes, the chemical shifts of aromatic protons and carbons are profoundly influenced by the electronic nature of the substituents.[3][4] In this compound, all four substituents (Br, Cl, Cl, NO₂) are electron-withdrawing. This has two major consequences:
-
Inductive Effect: The high electronegativity of the halogens and the nitro group withdraws electron density from the aromatic ring through the sigma bonds.
-
Resonance Effect: The nitro group is a strong resonance-withdrawing group (-R effect), which further decreases electron density, particularly at the ortho and para positions relative to its location.[5]
The cumulative effect is a significant deshielding of the remaining ring protons and carbons, shifting their NMR signals to a higher frequency (downfield) compared to unsubstituted benzene (δ 7.3 ppm in ¹H NMR).[3]
¹H NMR Analysis: A Window into Proton Environments
Predicted Spectrum: The structure of this compound contains two non-equivalent aromatic protons.
-
H-3: This proton is positioned between two chlorine atoms.
-
H-6: This proton is positioned between a bromine and a nitro group.
Due to their distinct chemical environments, we anticipate two separate signals in the aromatic region of the spectrum. As these protons are not adjacent, no significant spin-spin coupling is expected, and thus both signals should appear as singlets. The intense deshielding from the surrounding electron-withdrawing groups will push these signals significantly downfield, likely in the range of δ 7.8 - 8.5 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm) that typically does not interfere with the aromatic region of interest.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
-
Instrumental Analysis:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for complex molecules.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Employ a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Process the raw data (Free Induction Decay - FID) with Fourier transformation, followed by phase and baseline correction.
-
¹³C NMR Analysis: Mapping the Carbon Skeleton
Predicted Spectrum: The molecule lacks any symmetry, meaning all six carbons in the aromatic ring are chemically non-equivalent. Therefore, we expect to observe six distinct signals in the ¹³C NMR spectrum.
-
The carbons directly bonded to the electronegative substituents (C-1, C-2, C-4, C-5) will be the most deshielded.
-
The two carbons bonded to hydrogen (C-3, C-6) will appear at a relatively higher field (more shielded) within the aromatic region (typically δ 110-160 ppm).[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumental Analysis:
-
Utilize the same spectrometer.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
-
Due to the low natural abundance of the ¹³C isotope (~1.1%) and the presence of quaternary carbons (which have longer relaxation times), a significantly larger number of scans (e.g., 512 to 2048) is required to obtain a good signal-to-noise ratio.
-
Data Summary: Predicted NMR Assignments
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| ¹H | |||
| H-3 | ~7.8-8.2 | Singlet | Flanked by two Cl atoms. |
| H-6 | ~8.2-8.5 | Singlet | Flanked by Br and NO₂ groups; highly deshielded. |
| ¹³C | |||
| C1-Br | ~115-125 | Singlet | Attached to Bromine. |
| C2-Cl | ~130-140 | Singlet | Attached to Chlorine. |
| C3-H | ~125-135 | Singlet | Attached to Hydrogen. |
| C4-Cl | ~135-145 | Singlet | Attached to Chlorine. |
| C5-NO₂ | ~145-155 | Singlet | Attached to Nitro group; highly deshielded. |
| C6-H | ~128-138 | Singlet | Attached to Hydrogen. |
| Note: These are estimated values based on established substituent effects. Actual values may vary based on solvent and experimental conditions. |
Part 2: Mass Spectrometry - Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is indispensable for confirming the molecular weight and providing structural clues through characteristic fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it combines the separation power of GC with the detection capabilities of MS.[6][7]
Core Principles: The Isotopic Signature of Halogens
A key feature in the mass spectrum of any compound containing bromine or chlorine is the presence of distinct isotopic patterns.[8]
-
Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the "M" and "M+2" peaks).
-
Chlorine: Exists as two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. Any fragment containing one chlorine atom will show "M" and "M+2" peaks in this 3:1 intensity ratio.
For this compound, with one bromine and two chlorine atoms, the molecular ion will exhibit a highly characteristic and complex cluster of peaks (M, M+2, M+4, M+6) that provides a definitive fingerprint for its elemental composition.
GC-MS Analysis: Separation and Identification
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C. A 1 µL injection volume is typical.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating non-polar to semi-polar analytes.
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes. This ensures good separation from any impurities and efficient elution of the target compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that generates reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full scan mode, typically over a mass range of m/z 40-350, to capture the molecular ion and all significant fragments.
-
Source Temperature: ~230°C.
-
Data Interpretation: Predicted Fragmentation Pattern
The molecular weight of C₆H₂⁷⁹Br³⁵Cl₂NO₂ is 270.8 g/mol .[2] Under EI conditions, the molecule will ionize and fragment in predictable ways.
| m/z (Nominal) | Proposed Ion/Fragment | Fragmentation Step | Significance |
| 271 | [C₆H₂BrCl₂NO₂]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. Will appear as a complex isotopic cluster. |
| 225 | [C₆H₂BrCl₂]⁺ | Loss of •NO₂ | Common fragmentation for nitroaromatics. The resulting isotopic pattern confirms the presence of Br and 2Cl. |
| 192 | [C₆H₂Cl₂NO₂]⁺ | Loss of •Br | Loss of the bromine radical. |
| 146 | [C₆H₂Cl]⁺ | Loss of •NO₂ and •Br | A subsequent fragmentation. |
| 111 | [C₆H₂Cl]⁺ | Loss of •Br and •NO₂ | A subsequent fragmentation. |
| 74 | [C₅H₂]⁺ | Ring fragmentation | Indicates breakdown of the aromatic core. |
Part 3: Comparative Analysis and Workflow Visualization
Both NMR and MS provide critical, albeit different, pieces of the analytical puzzle. Their combined use provides a level of certainty that neither technique can achieve alone.
Head-to-Head Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Primary Information | Atomic connectivity, chemical environment, 3D structure. | Molecular weight, elemental formula (via isotopic patterns), structural fragments. |
| Strengths | Unambiguous structure elucidation; excellent for distinguishing isomers. | Extremely high sensitivity (trace analysis); definitive MW confirmation; characteristic isotopic patterns for halogens. |
| Limitations | Relatively low sensitivity (requires mg of sample); can be complex for mixtures. | Fragmentation can be complex to interpret without standards; isomers may have similar mass spectra. |
| Role in Analysis | Structure Verification: Confirms the bonding framework (who is connected to whom). | Identity Confirmation: Confirms the correct mass and elemental composition. |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each analytical process.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The structural characterization of this compound is most authoritatively achieved through the complementary application of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural map of atomic connectivity, while GC-MS confirms the molecular weight and elemental formula with high sensitivity and specificity, leveraging the unique isotopic signatures of the halogen atoms. By employing the detailed protocols and interpretive frameworks presented in this guide, researchers can ensure the identity and purity of this critical chemical intermediate, thereby safeguarding the integrity of their scientific endeavors.
References
- 1. 65001-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing the reactivity of 1-Bromo-2,4-dichloro-5-nitrobenzene with other halogenated nitrobenzenes
Comparative Reactivity Analysis of Halogenated Nitrobenzenes in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Understanding Reactivity in Drug Development Intermediates
In the synthesis of complex pharmaceutical compounds, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) reactions provide a powerful tool for this purpose, particularly when dealing with electron-deficient aromatic systems. The reactivity of the aryl halide substrate is paramount to the success of these transformations. This guide offers an in-depth comparison of the reactivity of 1-Bromo-2,4-dichloro-5-nitrobenzene against other halogenated nitrobenzenes, grounded in mechanistic principles and supported by experimental considerations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination pathway.[1][2] The process is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[4]
The viability and rate of an SNAr reaction are critically dependent on three factors:
-
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.
-
The nature of the leaving group.
-
The position of the EWGs relative to the leaving group.
The EWGs, typically nitro (–NO2) or cyano (–CN) groups, are essential as they activate the ring towards nucleophilic attack by reducing its electron density.[5][6] Furthermore, they stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the first step.[4][7]
Caption: General workflow of the SNAr addition-elimination mechanism.
Factors Governing Reactivity: A Deeper Dive
2.1 The "Element Effect": Leaving Group Ability
In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The established order for activated aryl halides is F > Cl ≈ Br > I.[1][2][8] This "element effect" is a direct consequence of the reaction mechanism. The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[2][3] Highly electronegative atoms like fluorine strongly polarize the C-X bond and stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[2] Thus, the bond strength, which is highest for C-F, is not the primary determinant of reactivity in this context.
2.2 The Crucial Role of Electron-Withdrawing Group Positioning
For an EWG to effectively activate the ring and stabilize the intermediate, it must be positioned ortho or para to the leaving group.[3][5][6] In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance.[6][7] An EWG in the meta position offers no such resonance stabilization, and its activating effect is significantly weaker, relying only on a less potent inductive effect.[7][9] Consequently, p-nitrochlorobenzene is orders of magnitude more reactive than m-nitrochlorobenzene.[3][7] The presence of multiple ortho/para EWGs further enhances reactivity. For instance, 2,4-dinitrochlorobenzene reacts under much milder conditions than p-nitrochlorobenzene.[6]
Comparative Reactivity Analysis
Let us now apply these principles to evaluate the reactivity of this compound and its analogues.
3.1 Analysis of this compound
The structure of this molecule presents multiple potential reaction sites. To analyze the reactivity, we must consider the position of each halogen relative to the activating nitro group at C5:
-
Bromine at C1: This position is para to the nitro group.
-
Chlorine at C2: This position is meta to the nitro group.
-
Chlorine at C4: This position is ortho to the nitro group.
Based on this analysis, the bromine at C1 and the chlorine at C4 are significantly activated towards nucleophilic substitution. The chlorine at C2 is largely deactivated due to its meta position. Therefore, a nucleophile will preferentially attack at positions C1 and C4.
Between the activated C1-Br and C4-Cl sites, the leaving group abilities are roughly comparable (Cl ≈ Br).[1][8] Both ortho and para positions provide strong resonance stabilization. Thus, we can anticipate that substitution may occur at both the C1 and C4 positions, potentially leading to a mixture of products depending on the specific nucleophile and reaction conditions.
3.2 Reactivity Compared to Other Halogenated Nitrobenzenes
The following table summarizes the expected relative reactivity of various halogenated nitrobenzenes with a common nucleophile, such as an amine or alkoxide, under identical conditions.
| Compound | Leaving Group | Position of -NO₂ | Number of Activating -NO₂ Groups | Expected Relative Reactivity |
| 1-Fluoro-2,4-dinitrobenzene | F | ortho, para | 2 | Very High |
| 1-Chloro-2,4-dinitrobenzene | Cl | ortho, para | 2 | High |
| 1-Bromo-2,4-dinitrobenzene | Br | ortho, para | 2 | High |
| This compound | Br (para), Cl (ortho) | ortho, para | 1 | Moderate to High |
| 1-Bromo-4-nitrobenzene | Br | para | 1 | Moderate |
| 1-Bromo-3-nitrobenzene | Br | meta | 0 (meta) | Low |
| 1-Bromo-2-chloro-4-nitrobenzene | Br (meta), Cl (para) | para | 1 (for Cl) | Moderate (at C-Cl) |
This comparison highlights that while this compound is a reactive substrate due to the ortho and para activation of two of its halogens, it is generally less reactive than di-nitrated analogues like 1-Chloro-2,4-dinitrobenzene (CDNB). The presence of two powerful EWGs in CDNB makes the aromatic ring significantly more electrophilic.
Experimental Protocol: A Representative SNAr Reaction
To provide a practical context, here is a standardized protocol for monitoring the reaction of 1-Chloro-2,4-dinitrobenzene (CDNB) with a generic amine nucleophile. This experiment can be adapted to compare the reactivity of other halogenated nitrobenzenes.
Objective: To determine the relative rate of reaction of CDNB with Piperidine in ethanol.
Materials:
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Piperidine
-
Absolute Ethanol
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of CDNB in absolute ethanol.
-
Prepare a 1.0 M stock solution of piperidine in absolute ethanol.
-
-
Kinetic Run:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm).
-
Equilibrate a cuvette containing 2.8 mL of absolute ethanol and 0.1 mL of the 1.0 M piperidine solution to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 mL of the 0.1 M CDNB stock solution to the cuvette. Mix quickly and begin recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
By repeating the experiment with this compound or other substrates, their respective kobs values can be determined and compared directly.
-
Caption: Workflow for kinetic analysis of an SNAr reaction.
Conclusion for the Field Professional
For researchers in drug development, understanding the relative reactivity of halogenated nitroaromatics is crucial for optimizing reaction conditions and predicting outcomes. This compound is a versatile intermediate with two activated sites for nucleophilic substitution at the ortho (chloro) and para (bromo) positions relative to the nitro group. Its reactivity is substantial, though generally lower than that of di-nitrated analogues. The principles outlined in this guide—the inverted leaving group ability, the critical role of EWG positioning, and the addition-elimination mechanism—provide a robust framework for designing and troubleshooting syntheses involving these important building blocks.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
A Comparative Guide to the Synthesis and Characterization of 1-Bromo-2,4-dichloro-5-nitrobenzene and Its Analogs
This guide provides an in-depth comparison of synthetic methodologies and characterization techniques for 1-bromo-2,4-dichloro-5-nitrobenzene and its structural analogs. These halogenated nitroaromatic compounds are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their utility stems from the distinct reactivity conferred by the electron-withdrawing nitro group and the strategically positioned halogen atoms, which serve as versatile handles for further chemical modification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis and analysis of these valuable intermediates.
Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes
This compound (CAS No. 65001-80-1) and its analogs are highly functionalized aromatic scaffolds.[1] The presence of three distinct halogen atoms (one bromine, two chlorine) at specific positions, combined with a strongly deactivating nitro group, creates a unique electronic and steric environment. This arrangement is particularly valuable in the synthesis of complex molecules where regioselectivity is paramount. For instance, these compounds are listed as key intermediates for "Protein Degrader Building Blocks," highlighting their role in cutting-edge fields like targeted protein degradation.[1]
The core challenge in working with these molecules lies in achieving their synthesis with high purity and yield, and unambiguously confirming their structure. This guide will compare common synthetic approaches and detail the application of modern spectroscopic techniques for their comprehensive characterization.
Comparative Analysis of Synthetic Strategies
The synthesis of polysubstituted nitrobenzenes typically relies on electrophilic aromatic substitution reactions. The choice of starting material and the sequence of substituent introduction are critical for achieving the desired isomer. The strong meta-directing and deactivating nature of the nitro group, alongside the ortho, para-directing effects of halogens, must be carefully considered to control regioselectivity.
Strategy 1: Nitration of a Pre-halogenated Benzene
The most direct and common route to this compound is the nitration of 1-bromo-2,4-dichlorobenzene.
-
Causality Behind Experimental Choices: The existing halogens (Br at C1, Cl at C2 and C4) direct the incoming electrophile (the nitronium ion, NO₂⁺). The bromine at C1 and the chlorine at C4 direct ortho and para to themselves. The chlorine at C2 directs ortho and para. The position C5 is ortho to the C4-chloro group and meta to the C1-bromo and C2-chloro groups. The position C3 is also activated. However, the C5 position is generally favored due to a combination of electronic and steric factors, leading to the desired product. A strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, is required to overcome the deactivating effect of the halogen substituents.
Strategy 2: Halogenation of a Nitrobenzene Precursor
An alternative approach involves the halogenation of a pre-nitrated benzene ring. For example, synthesizing an analog like 4-bromo-3-chloronitrobenzene could start from 3-chloronitrobenzene.
-
Causality Behind Experimental Choices: In 3-chloronitrobenzene, the nitro group is a powerful meta-director, while the chlorine atom is an ortho, para-director. The positions ortho to the chlorine (C2, C4) and meta to the nitro group (C5) are potential sites for bromination. The directing effects must be carefully balanced, often requiring specific catalysts (e.g., FeBr₃) and controlled conditions to favor the desired isomer. This route can sometimes lead to mixtures of isomers, necessitating more rigorous purification.[2]
Comparison of Synthetic Routes
| Parameter | Strategy 1: Nitration of Halobenzene | Strategy 2: Halogenation of Nitrobenzene | Alternative Route: Sandmeyer Reaction |
| Starting Material | 1-Bromo-2,4-dichlorobenzene | Substituted Nitrobenzene (e.g., 3-chloronitrobenzene) | Substituted Aniline (e.g., 2,4-dichloro-5-nitroaniline) |
| Key Reagents | HNO₃ / H₂SO₄ | Br₂ / FeBr₃ (or other Lewis acid) | NaNO₂ / HBr, CuBr |
| Regiocontrol | Generally high, directed by halogens. | Can be challenging, competing directing effects. | Excellent, defined by the position of the starting amino group. |
| Yield | Moderate to High | Variable, often lower due to isomer formation. | Good, but requires multi-step preparation of the aniline. |
| Scalability | Readily scalable. | Scalability can be limited by purification challenges. | Scalable, common in industrial processes.[3] |
| Advantages | Direct, often high regioselectivity. | Utilizes different starting materials. | Precise control over substituent placement. |
| Disadvantages | Requires handling of strong acids. | Potential for isomeric mixtures. | Requires preparation of the diazonium salt intermediate. |
Comprehensive Characterization of Analogs
Unambiguous structural confirmation is crucial. A combination of spectroscopic methods provides a complete picture of the synthesized molecules.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the benzene ring.[4]
-
¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.0 ppm) provides key information. For this compound, two signals are expected, each corresponding to a single aromatic proton. The strong electron-withdrawing effect of the nitro group causes significant downfield shifts (deshielding) for nearby protons.[5][6] The proton at C6, being ortho to the nitro group, will appear at a lower field than the proton at C3. Coupling between adjacent protons (if any) would appear as doublets, but in this specific isomer, the two remaining protons are isolated and should appear as singlets.
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C5) is typically shifted significantly downfield (e.g., >145 ppm).[5] Carbons bonded to halogens also have characteristic chemical shifts.
B. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.[4]
-
Nitro Group (NO₂): This group gives rise to two strong, characteristic absorption bands: an asymmetric stretching vibration (ν_as) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration (ν_s) between 1330-1370 cm⁻¹.
-
Carbon-Halogen Bonds: C-Cl stretching vibrations appear in the 600-800 cm⁻¹ region, while C-Br stretches are found at lower wavenumbers, typically 500-650 cm⁻¹.
-
Aromatic C-H and C=C: Aromatic C-H stretching is observed above 3000 cm⁻¹, and aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C. Mass Spectrometry (MS)
MS provides the molecular weight and information about the elemental composition.
-
Molecular Ion Peak (M⁺): Electron Ionization (EI) mass spectrometry will show a complex molecular ion cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). For a compound with one bromine and two chlorine atoms, the resulting isotopic pattern of the molecular ion is highly characteristic and serves as a definitive confirmation of the elemental composition.[7]
-
Fragmentation: Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and halogen atoms.[8]
Comparative Spectroscopic Data
| Compound | Key ¹H NMR Shifts (ppm) | Key IR Peaks (cm⁻¹) | Key MS (m/z) Fragments |
| This compound | H-3: ~7.8 (s), H-6: ~8.2 (s) | ~1540 (NO₂ asym), ~1350 (NO₂ sym) | 271/273/275/277 (M⁺ cluster), 225/227/229 (M-NO₂) |
| 1-Bromo-2-chloro-4-nitrobenzene [9] | 3 distinct signals for aromatic protons | ~1525 (NO₂ asym), ~1345 (NO₂ sym) | 235/237/239 (M⁺ cluster), 189/191 (M-NO₂) |
| 4-Bromo-3-chloronitrobenzene | 3 distinct signals for aromatic protons | ~1530 (NO₂ asym), ~1355 (NO₂ sym) | 235/237/239 (M⁺ cluster), 189/191 (M-NO₂) |
| (Note: Exact spectral values can vary based on solvent and instrument.) |
Experimental Protocols
The following protocols are provided as representative examples. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol is based on the principle of electrophilic nitration of a halogenated precursor.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-bromo-2,4-dichlorobenzene (0.1 mol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitration: Prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid (HNO₃) to 20 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol or isopropanol to yield the pure this compound as a solid.
-
Characterization: Dry the product and characterize using NMR, IR, and MS as described in Section 3. Determine the melting point (literature: ~69 °C).[10]
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and integrate the signals to determine the relative number of protons.
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure, comparing the data to expected values.
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the processes described.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and analysis of target compounds.
Electrophilic Nitration Mechanism
Caption: Mechanism of electrophilic nitration on a dichlorobromobenzene substrate.
Conclusion
The synthesis of this compound and its analogs is a well-established yet nuanced area of organic chemistry. The choice of synthetic strategy—primarily between nitrating a pre-halogenated scaffold or halogenating a nitro-precursor—depends on the availability of starting materials, desired purity, and scalability. This guide demonstrates that a direct nitration approach often provides superior regiochemical control for the title compound.
Comprehensive characterization via a suite of spectroscopic techniques (NMR, IR, MS) is non-negotiable for unambiguous structural verification. The data presented herein provides a benchmark for researchers, highlighting the characteristic spectral signatures imparted by the nitro and halogen substituents. By understanding the causality behind the synthetic choices and the principles of characterization, researchers can confidently produce and validate these critical chemical building blocks for application in drug discovery and beyond.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104086433A - O-bromonitrobenzene synthesis production process - Google Patents [patents.google.com]
- 4. IR and NMR spectroscopy | PPTX [slideshare.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 8. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
A Comparative Guide to the Biological Activity of 1-Bromo-2,4-dichloro-5-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of 1-bromo-2,4-dichloro-5-nitrobenzene and its derivatives. This document moves beyond a simple listing of facts to offer a synthesized analysis of their potential as antimicrobial and anticancer agents, grounded in experimental data and mechanistic insights.
Introduction: The Therapeutic Potential of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds represent a class of molecules with significant, yet complex, biological activities. The presence of both electron-withdrawing nitro groups and lipophilic halogen atoms on an aromatic ring creates a unique electronic and steric environment, often leading to potent interactions with biological systems.[1][2][3] The specific compound, this compound, and its derivatives are of particular interest due to the combined effects of multiple halogen substitutions, which can enhance their biological efficacy. This guide will explore the antimicrobial and anticancer properties of these compounds, detailing the experimental evidence and the underlying molecular mechanisms.
Antimicrobial Activity: A Double-Edged Sword
Derivatives of halogenated nitrobenzenes have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1][4] The primary mechanism of action is believed to involve the intracellular reduction of the nitro group.[5]
Mechanism of Antimicrobial Action
The antimicrobial effect of these compounds is largely dependent on their activation by microbial nitroreductases. These enzymes, present in many bacterial and fungal species, catalyze the reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[5] These reactive species can then induce cellular damage through various mechanisms, including:
-
DNA Damage: The reactive intermediates can directly interact with DNA, causing strand breaks and inhibiting replication and transcription, ultimately leading to cell death.
-
Enzyme Inhibition: The electrophilic nature of the intermediates can lead to the covalent modification and inactivation of essential enzymes, particularly those with critical cysteine residues in their active sites.[6]
-
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.
Caption: General antimicrobial mechanism of halogenated nitrobenzenes.
Comparative Antimicrobial Efficacy
While specific data for this compound is limited in publicly available literature, studies on related polysubstituted halogenated nitrobenzenes provide valuable insights into their structure-activity relationships (SAR). The type, number, and position of halogen substituents significantly influence the antimicrobial potency.
| Compound/Derivative Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 1,3-Dihalogeno-5-nitrobenzenes | Aspergillus niger, Trichophyton mentagrophytes | Not specified, but showed significant activity | [1] |
| Polysubstituted Benzene Derivatives | Bacillus subtilis, Bacillus megaterium | Activity observed, but specific MICs not provided | [4] |
| Benzyl Bromide Derivatives | Gram-positive bacteria and fungi | Inhibition zones of 10-17 mm | [7] |
| 5-Bromo Substituted N-acylhydrazones | Bacillus subtilis, Pseudomonas aeruginosa | 62.5 | [8] |
Note: The table above presents data for structurally related compounds to infer the potential activity of this compound derivatives. Direct testing of the specific compound is necessary for conclusive results.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against a specific microorganism.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a test microorganism.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum suspension standardized to 0.5 McFarland
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., ampicillin, fluconazole)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anticancer Activity: A Promising Avenue for Drug Discovery
Emerging evidence suggests that halogenated nitroaromatic compounds also possess cytotoxic activity against various cancer cell lines.[5][9] The mechanisms underlying their anticancer effects are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.
Mechanism of Anticancer Action
The cytotoxic effects of these compounds in cancer cells are often linked to the generation of intracellular reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.[10][11]
Caption: Proposed anticancer mechanism involving ROS-induced apoptosis.
Studies on similar nitroaromatic compounds have shown that they can:
-
Induce Oxidative Stress: Leading to damage of cellular macromolecules and triggering stress-response pathways.
-
Disrupt Mitochondrial Membrane Potential: This is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c.[10]
-
Activate Caspases: The release of cytochrome c initiates a caspase cascade, culminating in the execution of apoptosis.[10][12]
-
Cause Cell Cycle Arrest: Some derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, preventing their proliferation.[10][13]
Comparative Cytotoxicity
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Nitro-substituted benzylic diselenide | Triple-negative breast cancer (MDA-MB-231) | Potent activity reported | [11][14] |
| N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide | Promyelocytic leukemia (HL60) | Cytotoxic effects observed | [10] |
| 2-Nitrocarbazole | Breast cancer (MCF-7, MDA-MB-231) | 7 - 11.6 | [13] |
| Substituted Benzene Sulphonamides | Prostate cancer (DU-145) | < 1 | [12] |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | Lung carcinoma (NCI-H292) | 1.26 µg/mL | [9] |
Note: This table provides a comparative overview of the cytotoxicity of various halogenated and nitro-substituted aromatic compounds. The IC50 values are indicative of potent anticancer activity and suggest that this compound derivatives warrant further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a this compound derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated nitrobenzenes is intricately linked to their chemical structure.[3] Key SAR observations include:
-
Role of the Nitro Group: The nitro group is crucial for the biological activity of these compounds, as its reduction is the primary activation step.[5]
-
Influence of Halogens:
-
Number and Type: Increasing the number of halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration. The type of halogen (F, Cl, Br, I) also influences the electronic properties and reactivity of the molecule.[15]
-
Position: The position of the halogens on the aromatic ring affects the molecule's steric and electronic properties, which can impact its interaction with target enzymes like nitroreductases.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential antimicrobial and anticancer activities. Their mechanism of action, centered around the reductive activation of the nitro group, offers a pathway for selective toxicity towards microbial pathogens and cancer cells.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also required to identify the specific cellular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them as lead candidates in drug discovery programs.
References
- 1. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel nitroaromatic compound activates autophagy and apoptosis pathways in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Press Release:Press Information Bureau [pib.gov.in]
- 15. Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents | MDPI [mdpi.com]
A Comparative Guide to the Computational Modeling of 1-Bromo-2,4-dichloro-5-nitrobenzene's Reactivity
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. SCINE [scine.ethz.ch]
- 7. echemi.com [echemi.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. joaquinbarroso.com [joaquinbarroso.com]
- 10. youtube.com [youtube.com]
- 11. scm.com [scm.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effective Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
Introduction
1-Bromo-2,4-dichloro-5-nitrobenzene is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifunctional aromatic structure allows for complex molecular architectures. The cost-effectiveness of its synthesis is a critical factor for researchers and chemical manufacturers. This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them on metrics of yield, cost, safety, and scalability.
The two routes that will be discussed are:
-
Route A: Electrophilic nitration of 1-bromo-2,4-dichlorobenzene.
-
Route B: Electrophilic bromination of 1,4-dichloro-2-nitrobenzene.
Route A: Nitration of 1-Bromo-2,4-dichlorobenzene
This is a direct and common approach for introducing a nitro group onto the dichlorinated bromobenzene scaffold.
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[5]
The existing substituents on the benzene ring—one bromine and two chlorine atoms—are all ortho-, para-directing groups. However, they are also deactivating, meaning the reaction is slower than the nitration of benzene.[6][7] The directing effects of the three halogen substituents determine the position of the incoming nitro group. The bromine at position 1 and the chlorine at position 4 direct the nitro group to the available ortho and para positions. The chlorine at position 2 also directs to its ortho and para positions. The cumulative effect of these directing groups favors the substitution at the C5 position, which is para to the bromine at C1 and ortho to the chlorine at C4.
dot graph "Route_A" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="1-Bromo-2,4-dichlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="HNO₃ / H₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="Nitration"]; B -> C [style=dotted];
caption [label="Figure 1: Synthetic workflow for Route A.", shape=plaintext, fontsize=10]; } Figure 1: Synthetic workflow for Route A.
Experimental Protocol: Route A
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (1.5 eq) to the sulfuric acid while maintaining the low temperature.
-
Addition of Starting Material: To the cooled nitrating mixture, add 1-bromo-2,4-dichlorobenzene (1.0 eq) dropwise over 30-60 minutes. The temperature should be carefully controlled and kept below 10 °C to minimize the formation of byproducts.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral. Recrystallize the solid from ethanol to obtain pure this compound.
Route B: Bromination of 1,4-Dichloro-2-nitrobenzene
This alternative route involves the bromination of a commercially available dichloronitrobenzene isomer.
Mechanism and Rationale
This reaction is also an electrophilic aromatic substitution. Elemental bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile.[8] The nitro group is a strong deactivating and meta-directing group. The two chlorine atoms are ortho-, para-directing but also deactivating.
In 1,4-dichloro-2-nitrobenzene, the nitro group at C2 directs incoming electrophiles to the C5 position (meta to the nitro group). The chlorine at C1 directs to the C2 (occupied), C4 (occupied), and C6 positions. The chlorine at C4 directs to the C1 (occupied), C3, and C5 positions. The C5 position is strongly favored due to the meta-directing effect of the powerful nitro group and the ortho-directing effect of the C4-chloro substituent.
dot graph "Route_B" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="1,4-Dichloro-2-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Br₂ / FeBr₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="Bromination"]; B -> C [style=dotted];
caption [label="Figure 2: Synthetic workflow for Route B.", shape=plaintext, fontsize=10]; } Figure 2: Synthetic workflow for Route B.
Experimental Protocol: Route B
-
Preparation: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, place 1,4-dichloro-2-nitrobenzene (1.0 eq) and a catalytic amount of iron powder (or FeBr₃).
-
Addition of Bromine: Heat the mixture to 40-50 °C and add liquid bromine (1.1 eq) dropwise. Hydrogen bromide gas will evolve and should be passed through a trap.
-
Reaction: After the addition, heat the reaction mixture to 60-70 °C and stir for an additional 2-4 hours until the evolution of HBr ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Purification: The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol or acetic acid.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the cost and availability of starting materials, reaction yield, safety considerations, and the ease of purification.
| Parameter | Route A: Nitration | Route B: Bromination |
| Starting Material | 1-Bromo-2,4-dichlorobenzene | 1,4-Dichloro-2-nitrobenzene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Br₂, FeBr₃ (or Fe) |
| Typical Yield | 75-85% | 80-90% |
| Reaction Conditions | Low temperature (0-10 °C) | Moderate temperature (40-70 °C) |
| Safety Concerns | Handling of highly corrosive mixed acids. Exothermic reaction requires careful temperature control. | Handling of toxic and corrosive liquid bromine. Evolution of HBr gas. |
| Byproduct Profile | Potential for di-nitrated and other isomeric byproducts.[9] | Potential for poly-brominated byproducts. |
| Purification | Recrystallization is usually sufficient. | Quenching of excess bromine and recrystallization. |
dot graph "Decision_Logic" { layout=dot; node [shape=diamond, style=filled, fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Choice of Synthetic Route"]; Cost [label="Is Starting Material Cost the Primary Driver?"]; Yield [label="Is Maximizing Yield Critical?"]; Safety [label="Are Acid Handling Facilities Limited?"]; RouteA [label="Select Route A (Nitration)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RouteB [label="Select Route B (Bromination)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cost; Cost -> Yield [label="No"]; Cost -> RouteA [label="Yes (If 1-Bromo-2,4-dichlorobenzene is cheaper)"]; Cost -> RouteB [label="Yes (If 1,4-Dichloro-2-nitrobenzene is cheaper)"]; Yield -> Safety [label="No"]; Yield -> RouteB [label="Yes"]; Safety -> RouteA [label="No"]; Safety -> RouteB [label="Yes"]; } Figure 3: Decision logic for selecting a synthetic route.
Cost-Effectiveness Discussion
The primary determinant of cost-effectiveness is often the bulk price of the starting materials. 1-Bromo-2,4-dichlorobenzene is synthesized by the bromination of 1,3-dichlorobenzene.[10] 1,4-Dichloro-2-nitrobenzene is produced by the nitration of 1,4-dichlorobenzene.[11] The market prices of 1,3-dichlorobenzene and 1,4-dichlorobenzene can fluctuate, directly impacting the cost of the respective starting materials for Routes A and B.
Route B generally offers a slightly higher yield, which can be a significant factor in large-scale production, potentially offsetting a higher starting material cost. However, the handling of liquid bromine and the management of HBr gas can add engineering and safety costs.
Route A uses common and inexpensive nitrating agents. The main challenge is the strict temperature control required to prevent side reactions, which can impact process time and energy consumption.
Conclusion
Both the nitration of 1-bromo-2,4-dichlorobenzene (Route A) and the bromination of 1,4-dichloro-2-nitrobenzene (Route B) are viable and effective methods for synthesizing this compound.
-
Route B is often favored for its typically higher yields and good regioselectivity. This makes it potentially more cost-effective for industrial-scale production, provided the cost of 1,4-dichloro-2-nitrobenzene is competitive and the safety infrastructure for handling bromine is in place.
-
Route A is a very strong alternative, particularly if the starting material, 1-bromo-2,4-dichlorobenzene, is readily available at a lower cost. The reagents are inexpensive, but the process requires more stringent temperature control to maintain high selectivity and yield.
Ultimately, the most cost-effective route will depend on a detailed analysis of current raw material prices, the scale of production, and the specific capabilities and safety protocols of the manufacturing facility.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. savitapall.com [savitapall.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 10. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 11. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Bromo-2,4-dichloro-5-nitrobenzene
For professionals in chemical research and pharmaceutical development, the synthesis of halogenated nitroaromatic compounds is a cornerstone of creating complex molecular architectures. 1-Bromo-2,4-dichloro-5-nitrobenzene is a key intermediate, valued for its specific substitution pattern that allows for sequential, regioselective functionalization. The selection of a synthetic route and the reagents involved is a critical decision that impacts not only yield and purity but also process safety, scalability, and environmental footprint.
This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of this compound. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, offering a rationale for experimental choices and providing a framework for troubleshooting and optimization. The two primary synthetic strategies discussed are the direct electrophilic bromination of a dichloronitrobenzene precursor and the Sandmeyer reaction of a corresponding aniline.
Strategic Overview: Two Primary Pathways
The synthesis of this compound can be approached via two main retrosynthetic disconnections. The choice between these routes depends on the availability of starting materials, desired purity, and tolerance for handling certain hazardous reagents.
-
Route A: Electrophilic Aromatic Bromination. This approach involves the direct bromination of 1,3-dichloro-4-nitrobenzene. The existing substituents on the aromatic ring direct the incoming electrophile. The two chloro groups are ortho, para-directing, while the nitro group is a strong deactivator and a meta-director. The cumulative effect of these groups directs the bromine atom to the C5 position, which is ortho to one chlorine, para to the other, and meta to the nitro group.[1]
-
Route B: The Sandmeyer Reaction. This classic and highly reliable transformation begins with an aniline precursor, in this case, 2,4-dichloro-5-nitroaniline. The amino group is converted into a diazonium salt, which is an excellent leaving group (N₂ gas).[2] This diazonium salt is then displaced by a bromide, typically using a copper(I) bromide catalyst.[3][4] This method offers exceptional regiochemical control, as the position of the bromine atom is predetermined by the location of the amino group in the starting material.
Caption: Primary synthetic routes to this compound.
Part 1: A Deep Dive into Electrophilic Bromination Reagents
While the traditional use of liquid bromine with a Lewis acid catalyst is effective, its significant hazards have driven the adoption of safer and more manageable alternatives.[5] The deactivating nature of the nitro and chloro groups on the starting material requires a potent electrophile for the reaction to proceed efficiently.
Comparison of Brominating Agents
| Reagent System | Typical Conditions | Yield (%) (Analogous Substrates) | Advantages | Disadvantages |
| Br₂ / FeBr₃ | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | 60-75[5] | High reactivity, well-established. | Highly corrosive and toxic liquid Br₂, requires a catalyst, generates HBr byproduct. |
| N-Bromosuccinimide (NBS) | Polar solvents (DMF, MeCN), RT | 50-95[6] | Solid, easy to handle, selectivity can be tuned by solvent choice.[7][8] | Can be less reactive for highly deactivated rings, may require an acid catalyst. |
| NaBr / Oxone® | Methanol or water, RT | Good to high[9] | In-situ generation of bromine, environmentally benign, avoids handling liquid Br₂.[10] | Requires careful stoichiometric control of the oxidant. |
| NaBr-NaBrO₃ / H⁺ | Aqueous acidic medium | High | Eco-friendly, bypasses bromine production, safe to handle and store.[11] | Reaction kinetics can be sensitive to pH. |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, RT to reflux | 60-96[6] | Mild conditions, high regioselectivity for para-substitution. | Stoichiometric amounts of copper salts are required. |
Mechanistic Insight: The Role of the Reagent
Electrophilic aromatic substitution proceeds via a two-step mechanism: formation of a positively charged intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[1][12] The primary role of the brominating reagent system is to generate a sufficiently powerful bromine electrophile (Br⁺ or a polarized equivalent) to be attacked by the electron-rich pi system of the aromatic ring.
Caption: Generalized mechanism for electrophilic aromatic bromination.
Part 2: The Sandmeyer Reaction - Precision and Control
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring with high regioselectivity.[13] The transformation occurs in two distinct stages: diazotization and copper-catalyzed nucleophilic substitution.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C).[14] This converts the amino group into an aryldiazonium salt. Maintaining a low temperature is critical to prevent premature decomposition of this unstable intermediate.
-
Bromo-de-diazoniation: The cold diazonium salt solution is added to a solution of copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3] This generates an aryl radical and nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Part 3: Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous substrates. They should be regarded as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol represents a safer alternative to using liquid bromine for the electrophilic bromination route.
-
Materials:
-
1,3-Dichloro-4-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Sulfuric acid (catalytic amount, optional)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene (1.0 equiv) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equiv) to the solution in portions at room temperature. For highly deactivated substrates, a catalytic amount of a strong acid like H₂SO₄ may be required to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extract the product with ethyl acetate (3 x volume of MeCN).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol details the classic and reliable route starting from the corresponding aniline.
-
Materials:
-
2,4-Dichloro-5-nitroaniline
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2,4-dichloro-5-nitroaniline (1.0 equiv) in 48% hydrobromic acid.
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv), ensuring the temperature remains below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction flask, prepare a solution or slurry of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid and heat it to 60–70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.
-
After the addition is complete, heat the reaction mixture to 80–90 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.[14]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash again with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
-
-
Conclusion and Recommendations
The choice of synthetic strategy for this compound is a balance of safety, efficiency, and regiochemical precision.
-
For Safety and Handling: The use of N-Bromosuccinimide or in situ bromine generation systems like NaBr/Oxone® is highly recommended over liquid bromine for the electrophilic bromination route.[6][10] These alternatives significantly reduce the hazards associated with handling highly corrosive and volatile reagents.
-
For Regiochemical Control: The Sandmeyer reaction is unparalleled in its ability to install a bromine atom at a specific position, dictated by the starting aniline.[13] When the precursor 2,4-dichloro-5-nitroaniline is readily available, this method is often the most reliable for obtaining a single, pure isomer, minimizing difficult purification steps.
-
For Process Simplicity: Direct electrophilic bromination is a more convergent approach, involving fewer synthetic steps. If the starting 1,3-dichloro-4-nitrobenzene is available and the formation of minor isomers is not a critical concern, this can be a more time-efficient route.
Ultimately, the optimal method will be dictated by the specific constraints and objectives of the research or production campaign. By understanding the advantages and limitations of each alternative reagent and pathway, chemists can make informed decisions to synthesize this compound safely, efficiently, and with high purity.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. espublisher.com [espublisher.com]
- 11. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Isomers of 1-Bromo-2,4-dichloro-5-nitrobenzene: Elucidating Structure Through Spectral Analysis
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous structural determination of substituted aromatic compounds is a cornerstone of rigorous scientific practice. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a benzene ring, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-Bromo-2,4-dichloro-5-nitrobenzene and its key positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The challenge in synthesizing a specific polysubstituted benzene, such as this compound, lies in the potential for the formation of other isomers. The directing effects of the bromo, chloro, and nitro substituents on the aromatic ring during synthesis can lead to a mixture of products. Therefore, a robust analytical methodology is essential to confirm the identity and purity of the target molecule. This guide will delve into the spectral nuances that allow for the confident identification of this compound from its closely related isomers.
The Isomers in Focus
The primary compound of interest is This compound (Isomer A) . For the purpose of this guide, we will compare it with three of its potential isomers:
-
1-Bromo-2,6-dichloro-4-nitrobenzene (Isomer B)
-
2-Bromo-1,3-dichloro-5-nitrobenzene (Isomer C)
-
1-Bromo-2,4-dichloro-6-nitrobenzene (Isomer D)
The structural differences between these isomers, though subtle, give rise to unique spectroscopic fingerprints.
Caption: Molecular structures of the compared isomers.
Comparative Spectroscopic Data
¹H NMR Spectroscopy Data
The chemical shift (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic environment created by the substituents. The electron-withdrawing nature of the nitro and halogen groups generally deshields the aromatic protons, shifting their signals downfield.
| Isomer | Proton Assignment | Predicted ¹H Shift (ppm) | Splitting Pattern |
| A: this compound | H-3 | ~ 7.8 | s |
| H-6 | ~ 8.2 | s | |
| B: 1-Bromo-2,6-dichloro-4-nitrobenzene | H-3, H-5 | ~ 8.0 | s |
| C: 2-Bromo-1,3-dichloro-5-nitrobenzene | H-4 | ~ 7.9 | d |
| H-6 | ~ 8.1 | d | |
| D: 1-Bromo-2,4-dichloro-6-nitrobenzene | H-3 | ~ 7.7 | d |
| H-5 | ~ 7.9 | d |
Note: Predicted values are generated using advanced NMR prediction algorithms. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy Data
The number of unique signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry. The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring substituents.
| Isomer | Predicted ¹³C Shift (ppm) - Aromatic Region |
| A: this compound | 6 unique signals expected. |
| B: 1-Bromo-2,6-dichloro-4-nitrobenzene | Fewer than 6 signals due to symmetry. |
| C: 2-Bromo-1,3-dichloro-5-nitrobenzene | 6 unique signals expected. |
| D: 1-Bromo-2,4-dichloro-6-nitrobenzene | 6 unique signals expected. |
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in a molecule. Key vibrational modes for these isomers include the N-O stretching of the nitro group, C-Cl and C-Br stretching, and C-H bending of the aromatic ring.
| Isomer | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | C-X Stretches (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| A: this compound | ~ 1530-1560 | ~ 1340-1360 | ~ 1000-1100 (C-Cl), ~ 550-650 (C-Br) | ~ 800-900 (isolated H) |
| B: 1-Bromo-2,6-dichloro-4-nitrobenzene | ~ 1530-1560 | ~ 1340-1360 | ~ 1000-1100 (C-Cl), ~ 550-650 (C-Br) | ~ 850-950 (isolated H's) |
| C: 2-Bromo-1,3-dichloro-5-nitrobenzene | ~ 1530-1560 | ~ 1340-1360 | ~ 1000-1100 (C-Cl), ~ 550-650 (C-Br) | ~ 800-900 (adjacent H's) |
| D: 1-Bromo-2,4-dichloro-6-nitrobenzene | ~ 1530-1560 | ~ 1340-1360 | ~ 1000-1100 (C-Cl), ~ 550-650 (C-Br) | ~ 800-900 (adjacent H's) |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a compound containing one bromine and two chlorine atoms. Fragmentation patterns will involve the loss of the nitro group (NO₂), halogens (Br, Cl), and other neutral fragments.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| A: this compound | 271, 273, 275 | Loss of NO₂, loss of Br, loss of Cl, and combinations thereof. |
| B: 1-Bromo-2,6-dichloro-4-nitrobenzene | 271, 273, 275 | Similar to Isomer A, but relative intensities of fragments may differ. |
| C: 2-Bromo-1,3-dichloro-5-nitrobenzene | 271, 273, 275 | Similar to Isomer A, but relative intensities of fragments may differ. |
| D: 1-Bromo-2,4-dichloro-6-nitrobenzene | 271, 273, 275 | Similar to Isomer A, but relative intensities of fragments may differ. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to obtain a high-quality spectrum.
-
Perform a background scan prior to running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any potential impurities.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).
Caption: Experimental workflow for spectroscopic analysis.
In-Depth Analysis and Causality
The differentiation of these isomers is rooted in the principles of symmetry and the electronic effects of the substituents.
-
¹H NMR: In Isomer A (this compound) , the two aromatic protons are in very different environments. The proton at position 6 is flanked by a nitro group and a bromine atom, leading to significant deshielding and a downfield chemical shift. The proton at position 3 is situated between two chlorine atoms and will also be deshielded, but likely to a different extent. Both protons appear as singlets due to the absence of adjacent protons for coupling. In contrast, Isomer B (1-Bromo-2,6-dichloro-4-nitrobenzene) possesses a plane of symmetry, rendering the two aromatic protons (at positions 3 and 5) chemically equivalent. This results in a single signal (a singlet) in the ¹H NMR spectrum, a clear distinguishing feature. Isomers C and D will each show two signals, but they will appear as doublets due to ortho or meta coupling between the adjacent protons.
-
¹³C NMR: The principle of symmetry is even more powerful in ¹³C NMR. Isomer B , with its plane of symmetry, will exhibit fewer than six signals in the aromatic region, whereas the less symmetrical isomers (A, C, and D) will each display six distinct signals. The chemical shifts of the carbon atoms directly bonded to the electronegative substituents (C-Br, C-Cl, C-NO₂) will be significantly downfield.
-
IR Spectroscopy: While the IR spectra of all isomers will show the characteristic strong absorptions for the nitro group, the out-of-plane C-H bending region (900-650 cm⁻¹) can be diagnostic. The substitution pattern on the benzene ring influences the number and position of these bands. For instance, an isomer with two adjacent hydrogens will have a different C-H bending pattern compared to an isomer with isolated hydrogens.
-
Mass Spectrometry: Although the molecular ion peaks will be the same for all isomers, the relative abundances of the fragment ions can differ. Steric hindrance between adjacent bulky groups can influence fragmentation pathways. For example, in an isomer with ortho-substituents, interactions between these groups in the molecular ion might favor specific fragmentation routes, leading to a different fragmentation pattern compared to a meta or para isomer.
Conclusion
The confident differentiation of this compound from its positional isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR are particularly powerful in this regard, with the number of signals, their splitting patterns, and chemical shifts providing definitive structural information. IR spectroscopy and mass spectrometry offer complementary data that further corroborates the structural assignment. By understanding the underlying principles of how substituent position influences spectral output, researchers can ensure the structural integrity of their compounds, a critical step in the journey from laboratory synthesis to final application.
A Comparative Guide to Catalytic Systems for Reactions Involving 1-Bromo-2,4-dichloro-5-nitrobenzene
This guide offers an in-depth comparative analysis of catalytic systems for functionalizing the versatile yet challenging chemical intermediate, 1-Bromo-2,4-dichloro-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document provides a technical examination of various cross-coupling reactions, supported by experimental data and mechanistic insights to inform catalyst selection and protocol design.
Introduction to the Substrate: this compound
This compound (C₆H₂BrCl₂NO₂) is a polyhalogenated nitroaromatic compound that serves as a valuable building block in organic synthesis.[1] Its utility stems from the differential reactivity of its substituents, which allows for selective, stepwise functionalization.
-
The Bromo Group (C1): The carbon-bromine bond is the most labile of the halogenated positions, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
The Chloro Groups (C2, C4): The carbon-chlorine bonds are significantly stronger and less reactive than the C-Br bond, generally remaining intact under conditions optimized for C-Br coupling. This allows them to serve as latent reactive sites for subsequent transformations under more forcing conditions or with specialized catalytic systems.
-
The Nitro Group (C5): As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. It activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles, making the substrate highly reactive in cross-coupling reactions.[2] It can also be chemically reduced to an amine, providing a route to further derivatization.[3]
This unique combination of reactive sites makes this compound an attractive starting material for constructing complex molecular architectures found in pharmaceuticals and advanced materials.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-based catalysts are the cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The general catalytic cycle for these transformations proceeds through three fundamental steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[5] The choice of ligand is paramount, as it directly influences the catalyst's stability, activity, and selectivity.[6]
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_complex [label="Ar-Pd(II)(Lₙ)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_complex [label="Ar-Pd(II)(Lₙ)-R", fillcolor="#FBBC05"]; product_complex [label="Ar-R-Pd(0)Lₙ", style=invis]; // Invisible node for better arrow placement
// Edges pd0 -> oxidative_complex [label=" Oxidative Addition\n (Ar-X)"]; oxidative_complex -> transmetalation_complex [label=" Transmetalation\n (R-M)"]; transmetalation_complex -> pd0 [label=" Reductive Elimination\n (Ar-R)"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[7][8] Given the electron-deficient nature of this compound, it is an excellent substrate for this transformation.
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) are commonly used. Pd(OAc)₂ is often preferred for its cost-effectiveness and air stability.
-
Ligand: The choice of phosphine ligand is critical. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) source and a ligand often show higher activity. For electron-deficient aryl halides, bulky and electron-rich dialkylbiarylphosphine ligands such as XPhos and SPhos are highly effective as they facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[6]
-
Base: An inorganic base is required to activate the organoboron species for transmetalation.[9] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often used for challenging couplings due to its high solubility and basicity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/H₂O | 90-100 | Moderate | Classic conditions, may require longer reaction times.[3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High-Excellent | Highly active system for electron-deficient substrates.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | High | Good for a broad range of substrates; dppf is a robust ferrocene-based ligand.[9] |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | Variable | Heterogeneous catalyst, offers ease of removal but may show lower activity.[10] |
| (Note: Yields are extrapolated from reactions with structurally similar substrates like 1-bromo-4-nitrobenzene and are highly dependent on the specific boronic acid used.) |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12] This reaction is a powerful alternative to classical methods like the Ullmann condensation, operating under much milder conditions.[13]
Catalytic System Components:
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are standard choices.
-
Ligand: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and Josiphos-type ligands are state-of-the-art, promoting the efficient coupling of a wide range of amines, including challenging partners like ammonia.[11][14]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Good-High | An early generation system, effective for many amines.[11] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-100 | Excellent | A highly general and efficient system for a broad scope of amines.[14] |
| Pd(OAc)₂ | Josiphos | LHMDS | Dioxane | 100 | High | Particularly effective for direct coupling with ammonia or its equivalents.[11] |
| (Note: Yields are extrapolated based on protocols for similar electron-deficient aryl bromides.[15]) |
dot digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_complex [label="Ar-Pd(II)(Lₙ)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_complex [label="[Ar-Pd(II)(Lₙ)-NHR₂]⁺X⁻", fillcolor="#FBBC05"]; amido_complex [label="Ar-Pd(II)(Lₙ)-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_complex [label=" Oxidative Addition\n (Ar-X)"]; oxidative_complex -> amine_complex [label=" Amine Coordination\n (HNR₂)"]; amine_complex -> amido_complex [label=" Deprotonation\n (-Base-H⁺)"]; amido_complex -> pd0 [label=" Reductive Elimination\n (Ar-NR₂)"]; } dot Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[16] The reaction is catalyzed by palladium complexes and requires a base to regenerate the active Pd(0) catalyst.[17] The electron-withdrawing groups on this compound make it a highly suitable substrate for this transformation.[18]
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂ is the most common and cost-effective choice.
-
Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligandless" using Pd(OAc)₂), the addition of ligands like PPh₃ or bulky N-heterocyclic carbenes (NHCs) can improve yields and catalyst stability, especially with less reactive alkenes.[19][20]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are standard.
Comparative Performance of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(OAc)₂ | None | Et₃N | DMF | 100-120 | Good | "Jeffery conditions," often sufficient for activated substrates. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Good-High | Classic Herrmann-Beller conditions, very reliable.[18] |
| Pd-NHC Complex | NHC | Na₂CO₃ | DMA | 50-80 | Excellent | Modern systems allow for lower temperatures and catalyst loadings.[19] |
| (Note: Yields are based on data for 1-bromo-4-nitrobenzene, a close structural analog.[19]) |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[21][22] This method provides a direct route to arylalkynes.
Catalytic System Components:
-
Palladium Precatalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and additional PPh₃ is standard.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used.
-
Base: An amine base, typically triethylamine or diisopropylamine, is used, which also often serves as the solvent.
-
Solvent: Anhydrous THF or the amine base itself.
Comparative Performance of Catalytic Systems
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 25-60 | High | Classic, reliable conditions for a wide range of substrates.[23] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | High | A common alternative system. |
| Pd(OAc)₂/NHC | None | Cs₂CO₃ | Dioxane | 100 | Good-High | Copper-free variants have been developed to avoid homocoupling of the alkyne.[24] |
| (Note: Yields are generalized for activated aryl bromides.) |
Copper-Catalyzed Ullmann Condensation: An Alternative Pathway
The Ullmann condensation is a classical copper-promoted reaction for forming C-N, C-O, and C-S bonds.[13] While it traditionally requires harsh conditions (high temperatures, stoichiometric copper), modern protocols with ligands allow the reaction to proceed under milder conditions, making it a viable alternative to palladium-catalyzed methods, particularly for large-scale synthesis where cost is a factor.[25][26]
Catalytic System Components:
-
Copper Source: CuI, Cu₂O, or copper metal powder.
-
Ligand: Diamines (e.g., ethylenediamine, 1,10-phenanthroline) or amino acids (e.g., L-proline) can significantly accelerate the reaction.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is required.
-
Solvent: High-boiling polar solvents such as DMF, NMP, or nitrobenzene are traditionally used.[13]
Comparative Analysis: Ullmann vs. Buchwald-Hartwig
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Metal | Copper (less expensive) | Palladium (more expensive) |
| Conditions | Often harsh ( >150 °C), though modern systems are milder | Generally mild (80-110 °C) |
| Substrate Scope | Traditionally limited to activated aryl halides | Extremely broad scope |
| Ligands | Simple diamines, amino acids | Complex, sterically demanding phosphines |
| Functional Group Tolerance | Moderate | Excellent |
Experimental Protocols: Representative Methodologies
The following protocols are adapted from established procedures for structurally related substrates and serve as a starting point for optimization with this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
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// Nodes start [label="Start | Combine Aryl Bromide, Boronic Acid, Base, and Catalyst/Ligand in a flask."]; inert [label="Inert Atmosphere | Evacuate and backfill with Argon/Nitrogen (3x)."]; solvent [label="Add Solvents | Add degassed organic solvent and water."]; heat [label="Heat & Stir | Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring."]; monitor [label="Monitor Reaction | Track progress via TLC or GC-MS."]; workup [label="Work-up | Cool, dilute with ethyl acetate, wash with water and brine."]; purify [label="Purify | Dry organic layer, concentrate, and purify by column chromatography."];
// Edges start -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label=" Upon Completion"]; workup -> purify; } dot Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Methodology:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and XPhos (0.04 equiv.).
-
Inerting: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Methodology:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.04 equiv.).
-
Inerting: Seal the tube inside the glovebox. If not using a glovebox, assemble the solids in the tube, seal, and then perform three evacuate/backfill cycles with argon.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[15]
Conclusion and Future Outlook
The functionalization of this compound is readily achieved through a variety of powerful cross-coupling reactions.
-
For C-C bond formation, Suzuki-Miyaura coupling using a Pd(OAc)₂/XPhos system offers excellent reliability and high yields. The Heck reaction provides an effective route to styrenic derivatives, with modern Pd-NHC catalysts allowing for milder conditions.
-
For C-N bond formation, the Buchwald-Hartwig amination, employing bulky biarylphosphine ligands like XPhos with a strong base, is the premier method due to its broad scope and high efficiency.
-
Copper-catalyzed Ullmann reactions remain a cost-effective, albeit often more demanding, alternative for specific C-N, C-O, and C-S couplings.
The choice of the optimal catalytic system is a multifactorial decision, balancing substrate reactivity, desired bond formation, cost, and process scalability. The electron-deficient nature of the substrate generally facilitates the initial oxidative addition step, making it a highly reactive partner in these transformations. Future research will likely focus on developing more sustainable catalytic systems using earth-abundant metals and enabling these transformations at lower temperatures and catalyst loadings.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.se [fishersci.se]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 26. A Review on Recent Trends in Copper-Catalyzed Organic Synthesis, Journal of Chemical, Environmental and Biological Engineering, Science Publishing Group [sciencepublishinggroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Bromo-2,4-dichloro-5-nitrobenzene: Personal Protective Equipment and Safety Protocols
As drug development professionals, our work with complex organic molecules demands a profound respect for their reactivity and potential hazards. 1-Bromo-2,4-dichloro-5-nitrobenzene, a halogenated nitroaromatic compound, is a valuable reagent in synthesis but requires meticulous handling to ensure operator safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe use of this compound, grounded in established safety principles for related chemical structures.
Hazard Profile: Understanding the "Why" Behind the PPE
The necessity for specific personal protective equipment (PPE) is dictated by the compound's inherent chemical and toxicological properties. Based on its structural motifs (a nitro group, bromine, and chlorine atoms on a benzene ring), we can anticipate several primary hazards.[2]
| Hazard Category | Anticipated Risk | Rationale & Representative Hazard Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | The nitroaromatic structure is associated with systemic toxicity. (H302) |
| Skin Irritation/Corrosion | Causes skin irritation.[5][6] | Halogenated aromatics can defat the skin and cause significant irritation upon contact. (H315) |
| Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Particulate matter (dust) or splashes can cause severe damage to the delicate tissues of the eye. (H319) |
| Respiratory Irritation | May cause respiratory tract irritation.[2] | Inhalation of the fine, solid dust can irritate the mucous membranes of the respiratory system. (H335) |
This hazard profile mandates a multi-layered defense strategy where engineering controls are the first line of defense, and PPE serves as the critical final barrier between the researcher and the chemical.
Core Protective Equipment: Your Essential Armor
Handling this compound, which is a solid at room temperature, requires a baseline of PPE for all operations.[5] The level of protection may be escalated based on the specific procedure, as outlined in the workflow diagram below.
A. Eye and Face Protection: Shielding Against Irritation
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are mandatory for all work in the laboratory.[5]
-
Elevated Risk Scenario: When there is a risk of splashing (e.g., during reaction quenching) or significant dust generation (e.g., weighing large quantities), chemical splash goggles should be worn.[7] A face shield, used in conjunction with goggles, provides an additional layer of protection for the entire face.[7][8]
B. Hand Protection: Preventing Dermal Absorption
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental contact and splashes.[8][9] Always inspect gloves for tears or punctures before use.
-
Causality: The chlorinated and brominated nature of the molecule suggests it can be absorbed through the skin, causing irritation.[2][3] Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.[5]
C. Body Protection: Guarding Against Contamination
-
Standard Protocol: A clean, flame-resistant laboratory coat must be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.[8]
-
Rationale: Impervious clothing prevents the compound from directly contacting the skin.[5] In the event of a significant spill, contaminated clothing must be removed immediately to prevent prolonged exposure.[10]
D. Respiratory Protection: Mitigating Inhalation Risks
-
Primary Control: All weighing and handling of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][8] This is the most critical engineering control.
-
When a Respirator is Required: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, respiratory protection is necessary.[11] A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.[3]
Operational and Disposal Plans
Trust in our safety protocols is built on self-validating, repeatable procedures. The following step-by-step guides ensure safety is integrated into the workflow.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Don PPE: Put on all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
Containment: Conduct all weighing and transfer operations on a disposable weigh paper or within a glass container inside the fume hood to contain any dust.[8]
-
Handling: Use a spatula for transfers. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Closure: Securely cap the source container immediately after dispensing.
-
Cleanup: Dispose of any contaminated weigh paper or wipes in a designated "Halogenated Organic Waste" container.[1]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[11]
Disposal Plan: Managing Halogenated Waste
-
Waste Segregation: All solid waste contaminated with this compound and any unused material must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1]
-
Container Management: The waste container must be kept closed except when adding waste. Do not fill beyond 90% capacity.[1]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[1][11] Halogenated nitroaromatics are harmful to aquatic life and must be disposed of via incineration by a certified environmental management company.[2]
PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
